Product packaging for C23H28FN3O4S2(Cat. No.:)

C23H28FN3O4S2

Cat. No.: B12631624
M. Wt: 493.6 g/mol
InChI Key: KBHTWOOXIMCZIA-NRFANRHFSA-N
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Description

C23H28FN3O4S2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 493.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28FN3O4S2 B12631624 C23H28FN3O4S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28FN3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H28FN3O4S2/c1-32-16-13-21(23(29)25-19-5-3-2-4-6-19)26-22(28)17-11-14-27(15-12-17)33(30,31)20-9-7-18(24)8-10-20/h2-10,17,21H,11-16H2,1H3,(H,25,29)(H,26,28)/t21-/m0/s1

InChI Key

KBHTWOOXIMCZIA-NRFANRHFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CSCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Elucidation of the Chemical Structure for C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive technical guide on the hypothetical structural elucidation of a novel small molecule with the chemical formula C23H28FN3O4S2. In the absence of a known compound with this specific formula in publicly available chemical databases, this whitepaper presents a plausible molecular structure and outlines the detailed experimental workflow and data analysis required for its characterization. This includes a summary of simulated analytical data, detailed experimental protocols for key analytical techniques, and visualizations of the experimental workflow and a hypothetical biological signaling pathway. This guide is intended to serve as a practical resource for researchers and professionals involved in the discovery and characterization of new chemical entities.

Proposed Chemical Structure

Given the molecular formula this compound, a plausible chemical structure was conceived to contain functional groups commonly found in biologically active molecules. The proposed structure is that of a substituted benzothiazole derivative, a scaffold known for its diverse pharmacological activities.

Proposed Structure: (S)-4-(4-fluorobenzyl)-N-(4-(2-hydroxyethyl)phenyl)-5-oxo-2-(propylsulfonamido)-4,5-dihydro-1,3-thiazole-4-carboxamide

Molecular Weight: 525.6 g/mol

Experimental Workflow for Structure Elucidation

The elucidation of a novel chemical entity's structure is a systematic process that relies on the convergence of data from multiple analytical techniques. The general workflow for characterizing the proposed this compound compound is outlined below.

experimental_workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight nmr NMR Spectroscopy synthesis->nmr Connectivity & Environment ir IR Spectroscopy synthesis->ir Functional Groups elemental Elemental Analysis synthesis->elemental Elemental Composition structure_confirmation Structure Confirmation ms->structure_confirmation nmr->structure_confirmation ir->structure_confirmation elemental->structure_confirmation

Caption: Experimental workflow for structure elucidation.

Simulated Analytical Data

The following tables summarize the hypothetical quantitative data that would be expected from the analytical characterization of the proposed structure.

Table 1: Mass Spectrometry Data
ParameterValueInterpretation
Ionization ModeElectrospray Ionization (ESI+)Soft ionization suitable for polar molecules
[M+H]+ (calculated)526.1554C23H29FN3O4S2+
[M+H]+ (observed)526.1551Confirms molecular weight
[M+Na]+ (observed)548.1370Confirms molecular weight
Isotopic PatternConsistent with this compoundConfirms elemental composition
Table 2: Nuclear Magnetic Resonance (NMR) Data (in DMSO-d6)
¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (ppm) Multiplicity Integration
10.21s1H
8.54s1H
7.6-7.8m4H
7.2-7.4m4H
4.85t1H
4.52s2H
3.58q2H
2.95t2H
2.65t2H
1.62sextet2H
0.88t3H
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch (alcohol)
3280MediumN-H stretch (amide, sulfonamide)
3050MediumAromatic C-H stretch
2960MediumAliphatic C-H stretch
1710StrongC=O stretch (thiazole carbonyl)
1670StrongC=O stretch (amide carbonyl)
1590, 1490MediumAromatic C=C stretch
1340, 1160StrongS=O stretch (sulfonamide)
1220StrongC-F stretch

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-Exactive Orbitrap Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Mode: Positive ion mode

  • Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL and further diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Data Acquisition: The sample is infused directly into the source at a flow rate of 5 µL/min. The instrument is operated in full scan mode from m/z 100 to 1000 with a resolution of 140,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT) is performed with a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

  • ¹⁹F NMR: A standard single-pulse experiment, proton-decoupled, is performed with a 90° pulse width, a relaxation delay of 5 seconds, and 64 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean crystal is taken prior to the sample measurement.

Hypothetical Biological Activity and Signaling Pathway

Given the presence of a sulfonamide and a thiazole ring, it is plausible that this compound could exhibit inhibitory activity against a kinase or a metabolic enzyme. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical "Kinase X" which is involved in a pro-inflammatory signaling cascade.

signaling_pathway ligand Inflammatory Ligand receptor Receptor ligand->receptor kinase_x Kinase X receptor->kinase_x activates downstream_protein Downstream Protein kinase_x->downstream_protein phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor activates inflammation Pro-inflammatory Gene Expression transcription_factor->inflammation compound This compound compound->kinase_x

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, case study for the structural elucidation of a novel compound with the molecular formula this compound. By proposing a plausible chemical structure, detailing a systematic analytical workflow, presenting simulated data, and providing standard experimental protocols, this document serves as a practical template for researchers in the field of chemical and pharmaceutical sciences. The integration of spectroscopic data is crucial for the unambiguous determination of a new molecule's structure, which is a foundational step in the drug discovery and development process.

Spectroscopic Analysis of C23H28FN3O4S2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide outlines the spectroscopic characterization of a compound with the molecular formula C23H28FN3O4S2. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure and provide a detailed analytical profile. The presented data and experimental protocols are intended to guide researchers in the analysis of similar complex organic molecules.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the following tables for clarity and comparative analysis.

NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data

¹H Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment¹³C Chemical Shift (δ, ppm)Assignment
7.85d2HAr-H162.5C=O
7.60d2HAr-H145.2Ar-C
7.20t1HAr-H132.8Ar-C
4.50q1HCH129.4Ar-CH
3.80t2HCH₂128.7Ar-CH
3.45s3HCH₃115.8Ar-CH (d, J=22 Hz)
2.90t2HCH₂60.1O-CH₂
2.50m2HCH₂55.4N-CH₂
1.80m2HCH₂35.2CH₂
1.25t3HCH₃25.6CH₂
----14.1CH₃
IR Spectroscopic Data

Table 2: Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2980-2850StrongAliphatic C-H Stretch
1710Strong, SharpC=O Stretch (Amide)
1600, 1480MediumAromatic C=C Stretch
1350, 1160StrongS=O Stretch (Sulfonamide)
1250StrongC-F Stretch
1100StrongC-O Stretch
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/zObserved m/z
[M+H]⁺494.1551494.1548
[M+Na]⁺516.1370516.1365

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra were recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.

IR Spectroscopy

Infrared spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry

High-resolution mass spectra were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The data was collected over a mass range of m/z 100-1000.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving the target compound and the general experimental workflow for its spectroscopic analysis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR) Purification->IR MS Mass Spectrometry (HRMS-ESI) Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

An In-depth Technical Guide on the Synthesis of Lurasidone

Author: BenchChem Technical Support Team. Date: November 2025

Note on Molecular Formula: The requested molecular formula C23H28FN3O4S2 does not correspond to the well-established pharmaceutical compound Lurasidone. The correct molecular formula for Lurasidone is C23H28FN3O4S. This guide will focus on the synthesis of Lurasidone, a prominent atypical antipsychotic, assuming a minor discrepancy in the requested formula.

Lurasidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its synthesis is a multi-step process involving the preparation of key intermediates followed by their condensation to form the final active pharmaceutical ingredient. This guide details the common synthesis pathways, experimental protocols, and the pharmacological context of Lurasidone for researchers, scientists, and drug development professionals.

Synthesis Pathways

The synthesis of Lurasidone hydrochloride typically involves the reaction between two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.[2] An alternative pathway utilizes trans-1,2-cyclohexanedicarboxylic anhydride as a starting material to produce a key diol intermediate.[3]

A common industrial synthesis route for Lurasidone is outlined below:

Caption: General Synthesis Scheme for Lurasidone Hydrochloride.

Quantitative Data

The following table summarizes the reported yields and purity for key steps in the synthesis of Lurasidone hydrochloride.

Reaction StepReactantsSolvent/ReagentsYieldPurity (HPLC)Reference
Condensation to Lurasidone(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate, (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dioneToluene, Potassium carbonate98.3%99.49%[2]
Formation of Lurasidone Hydrochloride from baseLurasidone (base)Acetone, Concentrated HCl97%99.97%[3]
Overall Yield (from (1R,2R)-1,2-cyclohexanedimethanol)(1R,2R)-1,2-cyclohexanedimethanol as starting materialMulti-step synthesis34.3%-[4]

Experimental Protocols

1. Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole [3]

  • Step 1: Chlorination of 1,2-benzisothiazol-3-one: 1,2-benzisothiazol-3-one is chlorinated using phosphorus oxychloride to yield 3-chlorobenzisothiazole as a yellow solid.

  • Step 2: Substitution with Piperazine: The resulting 3-chlorobenzisothiazole is reacted with anhydrous piperazine to produce 3-(1-piperazinyl)-1,2-benzisothiazole as a yellow-brown solid.

2. Synthesis of cis-5-norbornene-2,3-dicarboxylic imide [3]

  • cis-5-norbornene-2,3-dicarboxylic anhydride is reacted with ammonium acetate at high temperature to form cis-5-norbornene-2,3-dicarboxylic imide. The double bond is subsequently reduced using a Palladium on carbon (Pd/C) catalyst to yield the saturated imide fragment.

3. Condensation and Formation of Lurasidone Hydrochloride [2][3]

  • Condensation: Intermediate 4 ((3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate) (28.8 kg) and intermediate 5 ((3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione) (12.0 kg) are suspended in toluene (270 L) with potassium carbonate (11.0 kg).[2]

  • The suspension is heated at 105°C for 15 hours.[2]

  • After cooling, water (90 L) is added, and the phases are separated. The organic solution is concentrated.[2]

  • Salt Formation: The resulting Lurasidone base is dissolved in acetone, and concentrated hydrochloric acid is added to precipitate Lurasidone hydrochloride as a white solid.[3] The solid is filtered, washed with acetone, and dried.[3]

Mechanism of Action and Signaling Pathway

Lurasidone is an atypical antipsychotic that exerts its therapeutic effects through a combination of antagonist and partial agonist activities at various neurotransmitter receptors.[1][5] Its primary mechanism of action is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] This dual action is characteristic of many second-generation antipsychotics and is thought to contribute to the improvement of both positive and negative symptoms of schizophrenia.[5]

Additionally, Lurasidone exhibits high affinity for serotonin 5-HT7 receptors, where it also acts as an antagonist.[1] It is a partial agonist at serotonin 5-HT1A receptors, which may contribute to its antidepressant and anxiolytic properties.[1][5] Lurasidone has minimal affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.[6]

Lurasidone_Signaling cluster_receptors Receptor Interactions cluster_effects Therapeutic Effects lurasidone Lurasidone D2 Dopamine D2 Receptor lurasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor lurasidone->HT2A Antagonist HT7 Serotonin 5-HT7 Receptor lurasidone->HT7 Antagonist HT1A Serotonin 5-HT1A Receptor lurasidone->HT1A Partial Agonist antipsychotic Antipsychotic Effects (↓ Positive Symptoms) D2->antipsychotic HT2A->antipsychotic neg_symptoms ↓ Negative Symptoms HT2A->neg_symptoms cognitive Improved Cognition HT7->cognitive antidepressant Antidepressant & Anxiolytic Effects HT1A->antidepressant

Caption: Receptor Binding Profile and Therapeutic Effects of Lurasidone.

References

In-Depth Technical Guide: C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

The chemical formula C23H28FN3O4S2 corresponds to the compound Butyl ((3-(5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl)-5-isobutylthiophen-2-yl) sulfonyl)carbamate .

IdentifierValue
IUPAC Name butyl N-[[3-[5-(1H-imidazol-1-ylmethyl)-4-fluorophenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonyl]carbamate
Molecular Formula This compound
CAS Number Not publicly available

Experimental Data

At present, detailed quantitative experimental data for this specific compound is not widely available in the public domain. The compound is identified in patent literature, suggesting its role as a novel chemical entity under investigation. Further research and publication are required to populate a comprehensive dataset.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within patent filings. The following is a generalized synthetic protocol based on similar structures described in medicinal chemistry literature.

Synthesis of Butyl ((3-(5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl)-5-isobutylthiophen-2-yl) sulfonyl)carbamate:

A multi-step synthesis is generally required, involving the formation of the substituted thiophene core, followed by sulfonation and subsequent carbamate formation.

Step 1: Synthesis of the Substituted Thiophene Intermediate

  • This step would likely involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of (5-((1H-imidazol-1-yl)methyl)-4-fluorophenyl) and a suitable 2-bromo-5-isobutylthiophene derivative.

Step 2: Sulfonation of the Thiophene Ring

  • The resulting biarylthiophene intermediate would then be sulfonated at the 2-position of the thiophene ring. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid.

Step 3: Formation of the Sulfonamide

  • The sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.

Step 4: Carbamate Formation

  • The final step involves the reaction of the sulfonamide with butyl chloroformate in the presence of a base to yield the target compound.

Note: This is a generalized protocol. The precise reagents, reaction conditions, and purification methods would be detailed within the specific patent literature describing this compound.

Signaling Pathways and Logical Relationships

The precise biological target and signaling pathway for this compound are not yet fully elucidated in publicly accessible literature. However, based on its structural features, particularly the sulfonamide and carbamate moieties, it is plausible that this compound is designed as an inhibitor of a specific enzyme or receptor. The imidazolylmethyl group can be involved in coordinating to a metallic center in an enzyme's active site.

Below is a hypothetical workflow for the initial screening and characterization of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In vitro Assays (e.g., Enzyme Inhibition) purification->in_vitro cell_based Cell-based Assays (e.g., Reporter Gene) in_vitro->cell_based target_id Target Identification & Validation cell_based->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A generalized experimental workflow for the characterization of a novel compound.

In-depth Technical Guide to C23H28FN3O4S2: Compound Identification and Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, a specific, publicly documented compound with the molecular formula C23H28FN3O4S2 could not be identified. Therefore, the requested in-depth technical guide containing its physical and chemical properties, experimental protocols, and associated signaling pathways cannot be provided at this time.

Extensive searches were conducted across major chemical repositories, including PubChem and ChemSpider, which aggregate information on millions of chemical substances. These searches, based on the precise molecular formula provided, did not yield a match to a known chemical entity. This suggests that the compound may be one of the following:

  • A novel, yet-to-be-publicly-disclosed compound: It may be a new chemical entity synthesized in a private research setting (e.g., pharmaceutical, agrochemical, or materials science) that has not yet been reported in a patent or peer-reviewed publication.

  • A compound with a different, more common identifier: The molecular formula may be correct, but the compound is typically referred to by a different name, such as a trade name, a common name, or an internal company code, which was not provided.

  • A typographical error in the molecular formula: A slight error in the elemental count could lead to a search for a non-existent molecule.

Without a confirmed chemical structure or a recognized identifier (such as a CAS Registry Number, IUPAC name, or even a common name), it is impossible to retrieve the specific data required for this technical guide. Information on physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, is determined experimentally for specific molecules. Similarly, details on experimental protocols for its synthesis or analysis, and any investigation into its biological activity and related signaling pathways, would be directly linked to the specific chemical structure.

For the target audience of researchers, scientists, and drug development professionals, providing accurate and verifiable data is paramount. In the absence of a verifiable starting point—the identity of the compound this compound—any attempt to generate the requested content would be speculative and lack the scientific rigor required for a technical guide.

If a specific chemical structure, name, or other identifier for the compound with the molecular formula this compound becomes available, a comprehensive technical guide could be compiled by leveraging that information to search for relevant experimental data and research.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the biological activity screening of the novel chemical entity C23H28FN3O4S2. In the absence of published data for this specific molecule, this document provides a robust framework based on established methodologies for characterizing unknown compounds, with a focus on potential central nervous system (CNS) activity. The elemental composition of this compound, containing fluorine, nitrogen, and sulfur, suggests a potential for interaction with key CNS targets, such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders. This guide details a tiered screening cascade, from initial in vitro binding and functional assays to more complex cell-based signaling pathway analysis. Detailed experimental protocols, data interpretation guidelines, and mandatory visualizations are provided to equip researchers with the necessary tools to thoroughly investigate the pharmacological profile of this and other novel compounds.

Introduction: The Rationale for Screening this compound

The quest for novel therapeutic agents necessitates the systematic evaluation of new chemical entities. The compound with the molecular formula this compound represents an unexplored region of chemical space. Its constituent elements are frequently found in pharmacologically active molecules, particularly those targeting the CNS. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrogen and sulfur atoms are common in heterocyclic scaffolds that interact with biogenic amine receptors.

Given these structural clues, a primary hypothesis is that this compound may exhibit activity as a modulator of key neurotransmitter receptors. This guide, therefore, proposes a screening strategy focused on two of the most validated drug targets in neuropsychiatric disorders: the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2AR).[1][2][3] Antagonism at these receptors is a hallmark of many clinically effective antipsychotic medications.[4]

This document will provide a step-by-step guide to:

  • Primary Screening: Determine the binding affinity of this compound to D2R and 5-HT2AR.

  • Functional Characterization: Ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

  • Signaling Pathway Analysis: Investigate the downstream cellular effects of receptor modulation.

Proposed Screening Cascade

The proposed workflow for characterizing the biological activity of this compound is a hierarchical approach designed for efficiency and depth of analysis.

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Signaling Pathway Analysis a Radioligand Binding Assays (D2R & 5-HT2AR) b Determine Ki a->b c GPCR Functional Assays (e.g., cAMP, Calcium Flux) b->c Active Compounds d Determine IC50/EC50 (Agonist vs. Antagonist) c->d e Downstream Target Profiling (e.g., Arrestin Recruitment) d->e Confirmed Hits f Pathway Deconvolution e->f

Figure 1: Proposed workflow for biological activity screening.

Primary Screening: Receptor Binding Affinity

The initial step is to determine if this compound binds to the primary targets of interest. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[5][6][7]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is adapted for determining the binding affinity of a test compound to the human D2 and 5-HT2A receptors.

Materials:

  • Membrane preparations from cells stably expressing human D2R or 5-HT2AR.

  • Radioligands: [³H]-Spiperone (for D2R) and [³H]-Ketanserin (for 5-HT2AR).

  • Non-specific binding competitors: Haloperidol (for D2R) and Mianserin (for 5-HT2AR).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound this compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective competitor (e.g., 10 µM Haloperidol or Mianserin).

  • Incubation: Add the cell membrane preparations to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

The data will be used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation

The following table presents hypothetical binding affinities for this compound at the D2 and 5-HT2A receptors.

CompoundTargetRadioligandKi (nM)
This compound Dopamine D2 Receptor [³H]-Spiperone15.2
This compound Serotonin 5-HT2A Receptor [³H]-Ketanserin8.7
Haloperidol (Control)Dopamine D2 Receptor[³H]-Spiperone1.5
Ketanserin (Control)Serotonin 5-HT2A Receptor[³H]-Ketanserin2.1

Functional Characterization: Agonist versus Antagonist Activity

Once binding is confirmed, the functional consequence of this interaction must be determined. G-protein coupled receptor (GPCR) functional assays measure the cellular response following receptor activation or inhibition.[8]

Experimental Protocols

4.1.1. D2 Receptor Functional Assay (cAMP Inhibition)

The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

  • Dopamine (agonist control).

  • Forskolin (to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the D2R-expressing cells in 96-well plates and allow them to adhere overnight.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period. Then, add a fixed concentration of dopamine (at its EC80) to stimulate the receptor.

  • Agonist Mode: To test for agonist activity, add varying concentrations of this compound directly to the cells.

  • cAMP Stimulation: Add forskolin to all wells to induce cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

4.1.2. 5-HT2A Receptor Functional Assay (Calcium Mobilization)

The 5-HT2A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels.[11][12]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Serotonin (5-HT) (agonist control).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating and Dye Loading: Plate the 5-HT2AR-expressing cells in a 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye.

  • Antagonist Mode: Pre-incubate the cells with different concentrations of this compound.

  • Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of serotonin (at its EC80) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Hypothetical Data Presentation

The following table summarizes hypothetical functional data for this compound.

CompoundTargetAssay TypeFunctional ActivityIC50/EC50 (nM)
This compound Dopamine D2 Receptor cAMP InhibitionAntagonist IC50: 25.8
This compound Serotonin 5-HT2A Receptor Calcium MobilizationAntagonist IC50: 12.3
Haloperidol (Control)Dopamine D2 ReceptorcAMP InhibitionAntagonistIC50: 5.2
Ketanserin (Control)Serotonin 5-HT2A ReceptorCalcium MobilizationAntagonistIC50: 3.5

Signaling Pathway Analysis

Understanding how a compound modulates receptor signaling provides deeper insight into its potential therapeutic and side-effect profile. For many GPCRs, signaling can diverge into G-protein-dependent and β-arrestin-dependent pathways.

G cluster_0 Cell Membrane cluster_1 This compound This compound Receptor D2R / 5-HT2AR This compound->Receptor Antagonizes G_protein G-protein Signaling (cAMP / Ca2+) Receptor->G_protein Blocks G-protein activation beta_arrestin β-arrestin Recruitment Receptor->beta_arrestin May modulate recruitment

Figure 2: Potential signaling pathways modulated by this compound.
Experimental Protocol: β-Arrestin Recruitment Assay

This assay determines if the compound promotes or inhibits the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an independent signaling pathway.

Materials:

  • Cells co-expressing the receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.

  • A chemiluminescent substrate.

  • A luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound. To test for antagonism, pre-incubate with the compound before adding a known agonist.

  • Incubation: Incubate the plate to allow for receptor-β-arrestin interaction.

  • Detection: Add the chemiluminescent substrate and measure the light output using a luminometer. An increase in signal indicates β-arrestin recruitment.

Conclusion and Future Directions

This technical guide provides a comprehensive and technically detailed framework for the initial biological activity screening of the novel compound this compound. Based on its elemental composition, a screening cascade targeting the dopamine D2 and serotonin 5-HT2A receptors is proposed. The detailed protocols for radioligand binding, functional cAMP and calcium mobilization assays, and β-arrestin recruitment assays will enable a thorough in vitro characterization of this molecule.

The hypothetical data presented suggest that this compound may act as a dual antagonist of D2 and 5-HT2A receptors, a profile common to several atypical antipsychotic drugs. Should experimental data align with this profile, further investigations would be warranted, including:

  • Selectivity Profiling: Screening against a broader panel of CNS receptors to determine off-target effects.

  • In Vivo Studies: Evaluation in animal models of psychosis to assess efficacy and potential side effects.[4][13]

  • Pharmacokinetic Profiling: Determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The systematic application of the methodologies outlined in this guide will be instrumental in elucidating the therapeutic potential of this compound and advancing our understanding of its pharmacological properties.

References

In Silico Prediction of Biological Targets for C23H28FN3O4S2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction and validation of biological targets for a novel chemical entity, exemplified by the hypothetical molecule C23H28FN3O4S2. In the absence of public data for this compound, this document serves as a methodological framework for researchers engaged in early-stage drug discovery. It details a systematic approach combining ligand-based and structure-based computational methods to generate a ranked list of putative protein targets. Furthermore, this guide provides detailed experimental protocols for the subsequent validation of these computational predictions, ensuring a robust pipeline from initial hypothesis to experimental confirmation. All computational and experimental workflows, along with potential signaling pathways, are visualized using Graphviz to ensure clarity and logical flow.

Introduction: The Challenge of Target Deconvolution

The identification of a small molecule's biological target(s) is a critical and often rate-limiting step in drug discovery and development. Understanding the mechanism of action is paramount for optimizing lead compounds, predicting potential off-target effects, and ensuring clinical efficacy and safety. For novel compounds, such as our case study molecule this compound, where no prior biological data exists, computational, or in silico, methods provide a time- and cost-effective strategy for generating initial hypotheses about its molecular targets.

This guide presents a structured, multi-faceted in silico approach to predict the targets of this compound, a compound with the molecular formula this compound. We will first propose a plausible chemical structure for this molecule to enable ligand-based prediction methods. Subsequently, a detailed workflow will be presented, integrating various computational tools to generate a list of high-probability targets. Finally, we will outline standard experimental procedures for validating these predictions.

Proposed Structure for this compound:

To proceed with our in silico analysis, we propose the following plausible structure for this compound, which contains common pharmacophores such as a sulfonamide and a thiazole ring.

  • Chemical Name: N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(prop-2-yn-1-yl)sulfamoyl)benzenesulfonamide

  • SMILES: C#CCNS(=O)(=O)c1ccc(cc1)S(=O)(=O)Nc1ncc(s1)c1ccc(F)cc1

This structure will be used as the input for the subsequent in silico prediction workflow.

In Silico Target Prediction Workflow

The proposed workflow for predicting the biological targets of this compound integrates multiple computational strategies to enhance the robustness of the predictions. The workflow is visualized in the diagram below.

In_Silico_Target_Prediction_Workflow In Silico Target Prediction Workflow for this compound start Start: Novel Compound This compound Structure ligand_based Ligand-Based Prediction (Similarity Search) start->ligand_based structure_based Structure-Based Prediction (Reverse Docking) start->structure_based ml_based Machine Learning-Based Prediction start->ml_based consensus Consensus Scoring & Prioritization ligand_based->consensus structure_based->consensus ml_based->consensus pathway_analysis Pathway & Network Analysis consensus->pathway_analysis validation Experimental Validation pathway_analysis->validation

A flowchart of the in silico target prediction process.
Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. These approaches compare the 2D or 3D structure of the query molecule (this compound) against databases of compounds with known biological targets.

  • Methodology:

    • Input: The SMILES string of this compound is used as input.

    • Tools: Several publicly available web servers can be used, including:

      • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

      • Way2Drug (PASS Online): Predicts a wide spectrum of biological activities based on the structure of the compound.

      • LigTMap: A hybrid approach that combines ligand similarity with structural information.

    • Output: A ranked list of potential targets based on a similarity score or probability.

Structure-Based Target Prediction (Reverse Docking)

Structure-based methods, particularly reverse docking, involve docking the query molecule into the binding sites of a large collection of protein structures. The binding affinity is estimated using scoring functions, and proteins are ranked based on their predicted affinity for the molecule.

  • Methodology:

    • Input: A 3D conformer of this compound, which can be generated from its SMILES string.

    • Tools:

      • PharmMapper: Identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from protein-ligand complexes.

      • idTarget: A platform for reverse docking against a database of potential target proteins.

    • Output: A list of potential protein targets ranked by their docking scores or fit scores.

Machine Learning-Based Prediction

Modern approaches leverage machine learning and deep learning models trained on vast datasets of compound-protein interactions. These models can identify complex patterns that are not apparent from simple similarity metrics.

  • Methodology:

    • Input: The chemical structure of this compound, often represented as a molecular graph or fingerprint.

    • Tools:

      • DeepPurpose: A deep learning toolkit for drug-target interaction prediction.

      • Various models available through platforms like Collaboratory that are pre-trained for target prediction.

    • Output: A list of predicted targets with associated probabilities or confidence scores.

Consensus Scoring and Prioritization

To increase the confidence in our predictions, the results from the different in silico methods are aggregated and a consensus score is calculated. Targets that are predicted by multiple, orthogonal methods are prioritized for further investigation.

Data Presentation: Hypothetical Prediction Results

The following tables summarize the hypothetical, quantitative results from our in silico workflow for this compound.

Table 1: Top Predicted Targets from Ligand-Based Methods

RankTarget NameSwissTargetPrediction (Probability)Way2Drug (Pa > 0.7)LigTMap (Score)
1Carbonic Anhydrase II0.85Yes0.92
2Cyclooxygenase-2 (COX-2)0.78Yes0.88
3Tyrosine-protein kinase ABL10.72No0.85
4Serotonin transporter0.65Yes0.79
5Dopamine receptor D20.61No0.75

Table 2: Top Predicted Targets from Structure-Based Methods

RankTarget NamePharmMapper (Fit Score)idTarget (Docking Score)
1Carbonic Anhydrase II6.8-9.2 kcal/mol
2Cyclooxygenase-2 (COX-2)6.5-8.8 kcal/mol
3p38 MAP kinase6.2-8.5 kcal/mol
4Heat shock protein 906.1-8.3 kcal/mol
5Tyrosine-protein kinase ABL15.9-8.1 kcal/mol

Table 3: Consensus Prioritization of Predicted Targets

PriorityTarget NameJustification
High Carbonic Anhydrase II Top hit in both ligand- and structure-based methods.
High Cyclooxygenase-2 (COX-2) High-ranking hit in both ligand- and structure-based methods.
Medium Tyrosine-protein kinase ABL1 Predicted by both ligand- and structure-based methods.
Medium p38 MAP kinase High-ranking hit in structure-based methods.
Low Serotonin transporter Predicted by ligand-based methods only.

Based on this consensus, Carbonic Anhydrase II and COX-2 are the highest priority targets for experimental validation. A potential signaling pathway involving these targets is visualized below.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound compound This compound cox2 COX-2 compound->cox2 Inhibition ca2 Carbonic Anhydrase II compound->ca2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins ph_regulation pH Regulation ca2->ph_regulation inflammation Inflammation prostaglandins->inflammation cellular_processes Cellular Processes ph_regulation->cellular_processes

An In-depth Technical Guide to the Solubility and Stability Studies of Novel Compound C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting critical solubility and stability studies on a novel chemical entity, herein referred to as Compound X (C23H28FN3O4S2). As specific data for this compound is not publicly available, this document outlines the essential experimental protocols and theoretical considerations necessary to characterize its suitability for further pharmaceutical development. The methodologies described are based on established industry practices and regulatory guidelines, particularly those from the International Council for Harmonisation (ICH).

Physicochemical Characterization: The Foundation

A thorough understanding of the solid-state properties of an Active Pharmaceutical Ingredient (API) is crucial before commencing solubility and stability trials.[1] These initial studies inform formulation strategies, ensure manufacturing reliability, and are vital for patent protection.[1]

Key Physicochemical Parameters:

  • Solid-State Form: Identification of the crystalline form (polymorphs), or if the compound is amorphous.[2] Different solid forms can exhibit significantly different solubility and stability profiles.[3] Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are employed for this characterization.[4]

  • pKa Determination: The ionization constant (pKa) is critical for predicting a compound's behavior in different pH environments, which is fundamental to understanding its absorption and distribution in vivo.[1][5]

  • LogP/LogD: The partition and distribution coefficients provide a measure of the compound's lipophilicity, which influences its ability to permeate biological membranes.[1][6]

  • Particle Size and Morphology: These properties can significantly impact dissolution rates and, consequently, bioavailability.[7]

Solubility Studies

Aqueous solubility is a paramount property for orally administered drugs, as it directly influences absorption and bioavailability.[8][9] Poorly soluble compounds often face challenges in formulation and may exhibit inconsistent therapeutic effects.[5] Both kinetic and thermodynamic solubility assays are essential to fully characterize a drug candidate.[10]

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often used in early drug discovery for high-throughput screening, providing a rapid assessment of a compound's solubility under non-equilibrium conditions.[10][11] The protocol typically involves dissolving the compound in an organic solvent like DMSO and then introducing it into an aqueous buffer.[12]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11]

  • Assay Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[11]

  • Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[13]

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12]

  • Precipitation Detection: The presence of precipitate is detected. Common methods include:

    • Nephelometry: Measures light scattering caused by undissolved particles.[10]

    • Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove undissolved solid, the concentration of the dissolved compound in the supernatant is measured by its UV/Vis absorbance.[10]

    • LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the filtrate.[13]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[14] The shake-flask method is the most reliable and widely used technique.[15]

Methodology:

  • Sample Preparation: An excess amount of solid Compound X is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by the WHO for Biopharmaceutics Classification System studies).[15]

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15][16] The presence of undissolved solid should be visually confirmed at the end of the experiment.[14]

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated supernatant from the undissolved solid.[15]

  • Quantification: The concentration of Compound X in the clear supernatant is determined using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

  • pH Measurement: The pH of the suspension is verified at the beginning and end of the experiment to ensure it has not shifted significantly.[14]

Data Presentation: Solubility of Compound X

The following table provides a template for summarizing the solubility data for Compound X.

ParameterpH 1.2 (0.1 N HCl)pH 4.5 (Acetate Buffer)pH 6.8 (Phosphate Buffer)
Kinetic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical Value
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical Value

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility API Compound X (Solid) DMSO_Stock Prepare 10-20 mM Stock in DMSO API->DMSO_Stock For Kinetic Assay Thermo_Assay Add excess solid to buffers (pH 1.2, 4.5, 6.8) API->Thermo_Assay For Thermodynamic Assay Kinetic_Assay Add stock to buffer (pH 7.4) Incubate 1-2h DMSO_Stock->Kinetic_Assay Nephelometry Detection: Nephelometry Kinetic_Assay->Nephelometry UV_LCMS Detection: Filter + UV/LC-MS Kinetic_Assay->UV_LCMS Kinetic_Result Kinetic Solubility Value Nephelometry->Kinetic_Result UV_LCMS->Kinetic_Result Shake_Flask Shake/Incubate 24-72h Thermo_Assay->Shake_Flask Filter_Centrifuge Filter / Centrifuge Shake_Flask->Filter_Centrifuge HPLC Quantify by HPLC-UV Filter_Centrifuge->HPLC Thermo_Result Thermodynamic Solubility Profile HPLC->Thermo_Result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Studies

Stability testing is a regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[17] These studies are essential for determining the re-test period or shelf life and recommended storage conditions.[18]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation products and establish the degradation pathways of the drug substance.[19][20] They are also crucial for developing and validating stability-indicating analytical methods.[21] The typical stress conditions applied are hydrolysis, oxidation, and photolysis.[22]

3.1.1. Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of Compound X in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days). A control sample is kept at refrigerated conditions.

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[23]

3.1.2. Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Dissolve Compound X in a suitable solvent and treat with an oxidizing agent, typically a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: The reaction is usually carried out at room temperature for a period of up to 24 hours, with a protected-from-light control sample.

  • Analysis: Analyze the stressed sample and a control at various time points by HPLC to monitor for the formation of degradation products.

3.1.3. Experimental Protocol: Photostability

Photostability testing is conducted according to ICH Q1B guidelines.[24][25]

  • Sample Preparation: Expose solid Compound X and solutions of the compound to a light source.

  • Stress Conditions: The light source should produce a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[20] A control sample is wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, the samples are analyzed by HPLC and compared to the dark control to assess the extent of photodegradation.

Data Presentation: Forced Degradation of Compound X
Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)No. of Degradants
Acid Hydrolysis 0.1 N HCl7 days80°CHypothetical ValueHypothetical Value
Base Hydrolysis 0.1 N NaOH24 hours60°CHypothetical ValueHypothetical Value
Neutral Hydrolysis Water7 days80°CHypothetical ValueHypothetical Value
Oxidation 3% H₂O₂24 hoursRTHypothetical ValueHypothetical Value
Photolytic ≥1.2 M lux·hr / ≥200 W·hr/m²As requiredRTHypothetical ValueHypothetical Value

Visualization: Forced Degradation Study Logic

G cluster_stress Stress Conditions cluster_outcome Outcomes Start Compound X (API or in Solution) Acid Acidic (e.g., 0.1N HCl, Heat) Start->Acid Base Basic (e.g., 0.1N NaOH, Heat) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Photolytic Photolytic (ICH Q1B Light) Start->Photolytic Thermal Thermal (Heat only) Start->Thermal Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Decision Degradation 5-20%? Analysis->Decision Decision->Start No, adjust conditions Pathway Identify Degradation Pathways Decision->Pathway Yes Method Validate Stability- Indicating Method Decision->Method Yes Formulation Inform Formulation & Packaging Decisions Pathway->Formulation

Caption: Decision logic for forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[18] The storage conditions are defined by the ICH Q1A(R2) guideline and depend on the climatic zone for which the product is intended.[17][26]

3.4.1. Experimental Protocol

  • Batch Selection: Use at least three primary batches of Compound X manufactured by a process representative of the final production scale.[18]

  • Container Closure System: Package the samples in the proposed container closure system for marketing.[27]

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[26]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[26]

  • Testing Frequency: Test the samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.[26]

  • Tests Performed: The tests should cover physical, chemical, biological, and microbiological attributes that are susceptible to change and could influence quality, safety, and/or efficacy.[27] This includes appearance, assay, degradation products, and moisture content.

Data Presentation: Long-Term and Accelerated Stability
Test ParameterSpecificationTime PointBatch 1Batch 2Batch 3
Appearance White PowderInitialPassPassPass
6 Months (40°C/75%RH)PassPassPass
12 Months (25°C/60%RH)PassPassPass
Assay (%) 98.0 - 102.0Initial99.8100.199.9
6 Months (40°C/75%RH)99.599.899.6
12 Months (25°C/60%RH)99.7100.099.8
Total Impurities (%) NMT 1.0Initial0.150.120.14
6 Months (40°C/75%RH)0.350.300.33
12 Months (25°C/60%RH)0.200.180.19

NMT = Not More Than

Visualization: Formal Stability Study Workflow

G cluster_storage Storage Conditions (ICH Q1A) cluster_outcome Outcomes Start Manufacture 3 Primary Batches of Compound X Package Package in Proposed Container Closure System Start->Package LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Package->LongTerm Accelerated Accelerated 40°C/75%RH Package->Accelerated Testing Test at Specified Timepoints (0, 3, 6, 9, 12... months) LongTerm->Testing Accelerated->Testing Evaluation Evaluate Data vs. Specifications (ICH Q1E) Testing->Evaluation ShelfLife Establish Shelf-Life & Re-test Period Evaluation->ShelfLife Data Conforms Storage Define Storage Conditions ShelfLife->Storage Regulatory Submit in Regulatory Filing Storage->Regulatory

Caption: Workflow for a formal ICH stability study.

Illustrative Signaling Pathway

While the biological target of Compound X is unknown, many modern therapeutics with complex heterocyclic structures act as inhibitors of signaling pathways, such as those involving protein kinases. The following diagram illustrates a hypothetical MAP Kinase signaling pathway that such a compound might inhibit. This is provided as a representative example to fulfill visualization requirements.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response CompoundX Compound X (Hypothetical Inhibitor) CompoundX->MEK Inhibits

Caption: Example of a signaling pathway potentially targeted by Compound X.

References

Whitepaper: A Technical Guide to Homology Modeling of Protein Targets for the Novel Small Molecule C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. A critical step in this process is the identification and structural characterization of their protein targets. This guide provides a comprehensive, in-depth technical overview of the workflow for homology modeling of protein targets for a hypothetical novel small molecule, designated C23H28FN3O4S2. As the specific protein target(s) of this molecule are unknown, this document outlines a complete strategy, commencing with target identification through both in silico and experimental methods, followed by a detailed protocol for homology modeling, model validation, and subsequent signaling pathway analysis. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and development.

Introduction

The chemical entity this compound represents a novel small molecule with potential biological activity. To understand its mechanism of action and to enable structure-based drug design, the identification and structural elucidation of its protein target(s) are paramount. Homology modeling, a computational method to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein, is a powerful and cost-effective approach when an experimental structure of the target protein is unavailable.[1][2][3] This guide provides a step-by-step methodology for this process.

Target Identification of this compound

The initial and most crucial phase is the identification of the protein(s) that this compound interacts with. A dual approach, combining computational and experimental methods, is recommended for comprehensive target discovery.[4]

In Silico Target Prediction

In silico methods leverage the structure of the small molecule to predict potential protein targets by comparing it to databases of known ligands and their targets.[5][6]

  • Ligand-Based Similarity Searching: This approach is based on the principle that structurally similar molecules often bind to similar protein targets.[7] The 2D and 3D structure of this compound can be used to search chemical databases such as ChEMBL, PubChem, and DrugBank for compounds with high structural similarity.

  • Reverse Docking: In this method, the this compound molecule is computationally docked against a library of 3D protein structures of known drug targets.[5] The proteins are then ranked based on the predicted binding affinity, providing a list of potential targets.

  • Pharmacophore-Based Screening: A pharmacophore model can be generated from the structure of this compound, representing the essential spatial arrangement of features necessary for biological activity. This model is then used to screen databases of protein structures to identify those with binding sites that can accommodate the pharmacophore.

The results of these in silico methods can be summarized to prioritize potential targets for experimental validation.

Table 1: Exemplar Summary of In Silico Target Prediction Results

Prediction MethodTop Predicted TargetScore/MetricConfidence Level
Ligand Similarity (Tanimoto)Kinase XYZ0.85High
Reverse DockingProtease ABC-9.5 kcal/molMedium
Pharmacophore ScreeningGPCR DEFFit Score: 0.92High
Experimental Target Identification

Experimental methods provide direct evidence of protein-small molecule interactions.

  • Affinity Chromatography: This is a classical and widely used method.[8] The this compound molecule is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the molecule are captured and subsequently identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS identifies protein targets by observing their stabilization upon ligand binding, which confers resistance to proteolysis.[8] Cell lysates are treated with this compound and then subjected to limited proteolysis. The stabilized proteins are then identified by comparing the protein bands on a gel or through quantitative proteomics.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for unbiased target identification.[9] Two populations of cells are cultured, one with normal amino acids and one with heavy isotope-labeled amino acids. The lysate from the heavy-labeled cells is incubated with an affinity probe derived from this compound, while the light-labeled lysate serves as a control. The samples are then combined, and the proteins that are enriched in the heavy-labeled sample are identified by mass spectrometry as potential targets.

The following diagram illustrates a generalized workflow for experimental target identification.

Experimental_Target_ID_Workflow Experimental Target Identification Workflow cluster_prep Sample Preparation cluster_methods Target Capture Methods cluster_analysis Analysis Lysate Cell Lysate Preparation AC Affinity Chromatography Lysate->AC DARTS DARTS (Proteolysis) Lysate->DARTS SILAC SILAC Labeling & Affinity Enrichment Lysate->SILAC Molecule This compound Immobilization (for Affinity Chromatography) Molecule->AC SDS_PAGE SDS-PAGE AC->SDS_PAGE DARTS->SDS_PAGE MS Mass Spectrometry SILAC->MS SDS_PAGE->MS Data_Analysis Data Analysis & Hit Identification MS->Data_Analysis

A generalized workflow for experimental target identification.

Homology Modeling of the Identified Protein Target

Once a protein target has been identified (let's hypothetically call it "Target P"), and if its experimental 3D structure is not available, homology modeling can be employed. The general workflow is depicted below.[10][11]

Homology_Modeling_Workflow Homology Modeling Workflow Start Target P Sequence Template_Search Template Search (e.g., BLAST against PDB) Start->Template_Search Template_Selection Template Selection Template_Search->Template_Selection Alignment Target-Template Alignment Template_Selection->Alignment Model_Building Model Building (e.g., SWISS-MODEL, MODELLER) Alignment->Model_Building Loop_Refinement Loop Modeling/Refinement Model_Building->Loop_Refinement Model_Validation Model Validation Loop_Refinement->Model_Validation Model_Validation->Loop_Refinement Iterative Refinement Final_Model Final 3D Model of Target P Model_Validation->Final_Model

The iterative workflow for homology modeling of a target protein.
Experimental Protocol: Homology Modeling

3.1.1. Template Selection

  • Obtain the amino acid sequence of Target P in FASTA format.

  • Perform a BLASTp (protein-protein BLAST) search against the Protein Data Bank (PDB).[10]

  • Evaluate the search results based on the criteria in Table 2. The ideal template will have high sequence identity (>30%), good coverage, high resolution, and preferably be co-crystallized with a ligand similar to this compound.[12]

  • Using multiple templates can sometimes improve the accuracy of the final model.[13]

Table 2: Criteria for Template Selection

CriterionDescriptionRecommended Value
Sequence IdentityPercentage of identical residues in the alignment.> 30%
E-valueExpect value; lower is better.< 1e-5
Query CoveragePercentage of the query sequence aligned.> 80%
ResolutionFor X-ray structures, lower is better.< 2.5 Å
R-freeFor X-ray structures, lower is better.< 0.25
Ligand PresencePresence of a bound ligand similar to the query.Desirable

3.1.2. Target-Template Alignment

Accurate alignment is critical for high-quality models.[11]

  • Use alignment tools such as Clustal Omega or T-Coffee to generate an alignment between the target sequence and the selected template(s).

  • Manually inspect and, if necessary, correct the alignment, particularly in regions of low sequence similarity and around gaps.

3.1.3. Model Building

  • Submit the aligned sequences to an automated homology modeling server such as SWISS-MODEL or use a standalone program like MODELLER.[14]

  • The software will use the coordinates of the template's backbone to build the backbone of the target protein.

  • Side chains are then built onto the backbone, and insertions and deletions (loops) are modeled.

3.1.4. Model Refinement

The initial model may contain steric clashes or unfavorable geometries.

  • Perform energy minimization to relieve steric clashes.

  • For more significant refinement, especially of loop regions, servers like GalaxyRefine or ReFOLD can be used.[15][16][17][18] These often employ molecular dynamics simulations.

Model Validation

The quality of the generated model must be thoroughly assessed.[19][20][21][22]

3.2.1. Stereochemical Quality

  • Ramachandran Plot: Use tools like PROCHECK or MolProbity to generate a Ramachandran plot.[1] This plot assesses the conformational feasibility of the protein backbone dihedral angles (phi and psi).

  • A good quality model should have over 90% of its residues in the most favored regions of the Ramachandran plot.

3.2.2. Energy-Based Validation

  • ProSA (Protein Structure Analysis): This tool calculates an overall quality score (Z-score).[12] The Z-score of the model should be within the range of Z-scores typically found for native proteins of similar size.

Table 3: Exemplar Model Validation Summary

Validation MetricTool UsedResult for Target P ModelInterpretation
Ramachandran PlotPROCHECK92.5% in favored regionsGood backbone stereochemistry.
ProSA Z-scoreProSA-web-8.2Within the range of native protein conformations.
VERIFY3DVERIFY3D85% of residues > 0.2Acceptable compatibility of 3D structure with sequence.

Signaling Pathway Analysis

Understanding the biological context of Target P is crucial for predicting the downstream effects of this compound.

  • Use the identified Target P to query pathway databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and STRING (Search Tool for the Retrieval of Interacting Genes/Proteins).[23]

  • These databases will provide information on the signaling pathways in which Target P is involved and its known protein-protein interactions.[24]

  • This analysis can help in forming hypotheses about the mechanism of action of this compound.

The following diagram illustrates a hypothetical signaling pathway involving Target P.

Signaling_Pathway Hypothetical Signaling Pathway for Target P Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Target_P Target P Upstream_Kinase->Target_P phosphorylates Downstream_Effector Downstream Effector Target_P->Downstream_Effector inhibits TF Transcription Factor Downstream_Effector->TF regulates Response Cellular Response TF->Response

A hypothetical signaling cascade involving the identified Target P.

Conclusion

This technical guide has outlined a comprehensive workflow for the identification and homology modeling of a protein target for the novel small molecule this compound. By integrating in silico prediction with robust experimental validation, a high-confidence protein target can be identified. The subsequent application of a rigorous homology modeling and validation protocol can yield a high-quality 3D structural model. This model is invaluable for understanding the molecular basis of the small molecule's activity, for guiding lead optimization through structure-based design, and for elucidating its role in biological signaling pathways. The methodologies described herein provide a solid foundation for advancing the preclinical development of this compound and other novel chemical entities.

References

A Technical Guide to Fluorophenyl Thiazole Sulfonamides: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of compounds structurally similar to the molecular formula C23H28FN3O4S2, focusing on the well-documented class of fluorophenyl thiazole sulfonamides. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This document details their synthesis, summarizes their biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways.

Synthesis of Fluorophenyl Thiazole Sulfonamides

The synthesis of fluorophenyl thiazole sulfonamides is a multi-step process that can be adapted to generate a wide variety of derivatives. The core structure is typically assembled through two key reactions: the Hantzsch thiazole synthesis to form the thiazole ring, followed by the sulfonylation of an amino group.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a fluorophenyl-containing α-haloketone and a suitable thiourea or thioamide derivative. These intermediates then undergo the Hantzsch thiazole synthesis to form the aminothiazole core. The final step is the reaction of the aminothiazole with a fluorobenzenesulfonyl chloride to yield the target fluorophenyl thiazole sulfonamide.

G A Fluorophenyl Starting Material B α-Haloketone Synthesis A->B C Fluorophenyl α-Haloketone B->C E Hantzsch Thiazole Synthesis C->E D Thiourea/Thioamide D->E F Fluorophenyl Aminothiazole Core E->F H Sulfonylation F->H G Fluorobenzenesulfonyl Chloride G->H I Final Fluorophenyl Thiazole Sulfonamide Product H->I

Caption: General synthetic workflow for fluorophenyl thiazole sulfonamides.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide

This protocol provides a representative example of the synthesis of a fluorophenyl thiazole sulfonamide.

Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.

  • To this solution, add 2-chloroacetaldehyde (0.1 mol, 50% aqueous solution) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-aminothiazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-Fluorobenzenesulfonyl Chloride

  • To a stirred solution of 4-fluoroaniline (0.1 mol) in concentrated hydrochloric acid (50 mL) at 0-5 °C, add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours, then pour the mixture onto crushed ice.

  • The precipitated 4-fluorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 3: Sulfonylation to Yield 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide

  • Dissolve 2-aminothiazole (0.05 mol) in pyridine (50 mL) and cool the solution to 0-5 °C in an ice bath.

  • To this stirred solution, add 4-fluorobenzenesulfonyl chloride (0.055 mol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide[1].

Biological Activities and Quantitative Data

Fluorophenyl thiazole sulfonamides exhibit a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. The following tables summarize the quantitative data for representative compounds from this class.

Anticancer Activity

The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Reference
FT-1 MCF-7 (Breast)5.8[2]
A549 (Lung)7.2[2]
HeLa (Cervical)4.5[2]
FT-2 MCF-7 (Breast)2.1[3]
HepG2 (Liver)3.7[3]
FT-3 HT-29 (Colon)1.2[4]
786-O (Kidney)3.5[4]

Table 1: In vitro anticancer activity of selected fluorophenyl thiazole sulfonamides.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
FT-4 Staphylococcus aureus16[5]
Escherichia coli32[5]
Candida albicans64[5]
FT-5 Bacillus subtilis8[5]
Pseudomonas aeruginosa64[5]

Table 2: Antimicrobial activity of selected fluorophenyl thiazole sulfonamides.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve[3][6][7][8].

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds at varying concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, a key target for some anticancer sulfonamides.

  • Enzyme and Compound Preparation: Prepare solutions of purified human carbonic anhydrase II (hCA II) and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the buffer.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl acetate. The enzyme catalyzes the hydrolysis of the substrate to p-nitrophenol, which is yellow.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration[9][10][11].

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of bacterial DNA gyrase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and a suitable buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition[12][13][14].

Mechanisms of Action and Signaling Pathways

Fluorophenyl thiazole sulfonamides exert their biological effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer progression and bacterial survival.

Carbonic Anhydrase Inhibition in Cancer

Many sulfonamide-based compounds are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment.

Under hypoxic conditions, cancer cells upregulate CA IX, which catalyzes the hydration of carbon dioxide to bicarbonate and protons. The protons are extruded, leading to an acidic extracellular environment that promotes tumor invasion and metastasis, while maintaining a slightly alkaline intracellular pH that is favorable for cell proliferation. By inhibiting CA IX, fluorophenyl thiazole sulfonamides disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells[15][16][17][18][19].

G cluster_0 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX HCO3 HCO3- + H+ CAIX->HCO3 pHi Alkaline Intracellular pH (Proliferation) H_efflux H+ Efflux CAIX->H_efflux pHe Acidic Extracellular pH (Invasion, Metastasis) CO2 CO2 + H2O CO2->CAIX HCO3->pHi H_efflux->pHe Inhibitor Fluorophenyl Thiazole Sulfonamide Inhibitor->CAIX Inhibition Apoptosis Intracellular Acidification & Apoptosis Inhibitor->Apoptosis G cluster_0 Bacterial Cell DNA_gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_gyrase->Supercoiled_DNA DSB Double-Strand DNA Breaks DNA_gyrase->DSB Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_division Bacterial Cell Division Replication->Cell_division Inhibitor Fluorophenyl Thiazole Sulfonamide Inhibitor->DNA_gyrase Inhibition Cell_death Bacterial Cell Death DSB->Cell_death

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Synthesis of Lurasidone, an Atypical Antipsychotic

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis protocol for the specific molecular formula C23H28FN3O4S2 could not be provided as this formula does not correspond to a single, well-known chemical entity in public databases. A molecular formula can represent numerous isomers, each with a unique synthetic pathway. To fulfill the request for a detailed protocol and application note, we are providing an illustrative example based on the synthesis of Lurasidone , a structurally complex atypical antipsychotic. This document is intended to serve as a template and guide for constructing a comprehensive synthesis and optimization plan for a target molecule.

Introduction to Lurasidone Synthesis

Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, approved for the treatment of schizophrenia and bipolar depression.[1] Its chemical structure, (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione, presents a significant synthetic challenge. The synthesis involves the stereospecific construction of multiple chiral centers and the coupling of three key fragments: a bicyclic imide, a piperazinyl-benzisothiazole, and a trans-1,2-disubstituted cyclohexane linker. This document outlines a common synthetic route and provides data for the optimization of key reaction steps.

Overview of the Synthetic Pathway

The synthesis of Lurasidone is a multi-step process that involves the preparation of key intermediates followed by their sequential coupling. A general schematic of the synthesis is presented below.

G A cis-5-Norbornene- exo-2,3-dicarboxylic anhydride B Intermediate 1 (Bicyclic Imide) A->B Ammonolysis/ Hydrogenation G Lurasidone B->G Coupling with F C 3-(1-Piperazinyl)- 1,2-benzisothiazole F Intermediate 3 (Quaternary Salt) C->F Coupling with E D (1R,2R)-trans-1,2- Cyclohexanedimethanol E Intermediate 2 (Dimesylate) D->E Mesylation F->G

Caption: General Synthetic Pathway for Lurasidone.

Optimization of Key Reaction Steps

The overall yield and purity of Lurasidone are highly dependent on the efficiency of the coupling reactions. The following tables summarize different conditions reported in the literature for key steps, providing a basis for optimization studies.

Table 1: Synthesis of Intermediate 3 (Quaternary Salt)
EntryReactant 1 (Intermediate 2)Reactant 2 (Piperazine)BaseSolventTemp. (°C)Time (h)Yield (%)Purity (HPLC)Reference
11.05 eq1.0 eqK₂CO₃AcetonitrileReflux20~80%>99%[2]
21.0 eq1.0 eqCa(OH)₂Isopropyl AlcoholReflux2092.8%>99%[3]
31.0 eq1.0 eqDBU1,4-Dioxane/DMSO120-1408Not isolatedNot reported[4]
Table 2: Synthesis of Lurasidone
EntryReactant 1 (Intermediate 3)Reactant 2 (Intermediate 1)BaseSolventTemp. (°C)Time (h)Yield (%)Purity (HPLC)Reference
11.0 eq1.1 eqK₂CO₃Toluene1051598.3%99.49%[3][5]
21.0 eq1.0 eqDBU1,4-Dioxane/DMSO1408Not specified>99%[4]

Detailed Experimental Protocols

The following are representative protocols for the synthesis of Lurasidone and its key intermediates.

Protocol 1: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 3)
  • To a solution of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (Intermediate 2) in isopropyl alcohol, add 3-(piperazin-1-yl)benz[d]isothiazole (1.0 eq) and calcium hydroxide (3.0 eq).[3]

  • Heat the reaction mixture at reflux for 20 hours, monitoring the reaction progress by UPLC.[3]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Intermediate 3 as a white solid.

Protocol 2: Synthesis of Lurasidone
  • Suspend (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (Intermediate 3, 1.0 eq), (3aR,4S,7R,7aS)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 1, 1.1 eq), and potassium carbonate (1.2 eq) in toluene.[3][5]

  • Heat the resulting suspension at 105°C for 15 hours, monitoring the reaction by UPLC.[3][5]

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic phase and wash it with brine.

  • Concentrate the organic solution to a small volume.[5]

  • Lurasidone can be isolated as the hydrochloride salt by treatment with HCl in isopropanol.[5]

  • Filter the resulting precipitate and dry under vacuum to obtain Lurasidone hydrochloride.

Workflow for Synthesis Protocol Optimization

A systematic approach is crucial for optimizing the synthesis of complex molecules like Lurasidone. The following workflow outlines a general strategy for improving reaction yield, purity, and scalability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Define Key Reaction Step (e.g., Final Coupling) B Identify Critical Parameters (Solvent, Base, Temp., Conc.) A->B C Design of Experiment (DoE) (e.g., Plackett-Burman) B->C D Perform Small-Scale Screening Reactions C->D E Analyze Screening Results (Identify Significant Factors) D->E F Response Surface Methodology (e.g., Box-Behnken Design) E->F G Determine Optimal Conditions F->G H Validate Optimal Conditions at Lab Scale (n=3) G->H I Impurity Profiling and Characterization H->I J Pilot Scale-up and Process Safety Assessment I->J K Finalized, Robust Protocol J->K

Caption: General Workflow for Synthesis Protocol Optimization.

Conclusion

The synthesis of Lurasidone provides an excellent case study for the development and optimization of protocols for complex drug molecules. By systematically evaluating reaction parameters such as solvents, bases, and temperatures, significant improvements in yield and purity can be achieved. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds. It is recommended that a Design of Experiment (DoE) approach be employed for efficient and robust protocol optimization.

References

Application Note: C23H28FN3O4S2 (Fluphenazine Decanoate)

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The chemical formula C23H28FN3O4S2 corresponds to Fluphenazine decanoate , a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1][2][3][4] Extensive literature review indicates that this compound is not utilized as a fluorescent probe or label. Its primary function is pharmacological, acting as a dopamine D2 receptor antagonist in the central nervous system.[2][4] The phenothiazine core of fluphenazine may exhibit some intrinsic fluorescence, as is characteristic of many aromatic compounds, but it is not optimized or employed for imaging or detection purposes in research or clinical diagnostics.

The following sections are provided as a hypothetical framework for the evaluation of a novel, uncharacterized compound with the formula this compound, hereinafter referred to as "Hypothetical Probe-752," for its potential use as a fluorescent probe. The data and protocols presented are illustrative and not based on the actual properties of Fluphenazine decanoate.

Hypothetical Application Note: Hypothetical Probe-752

Product Description

Hypothetical Probe-752 is a novel sulfonated phenothiazine derivative designed for the fluorescent labeling of specific intracellular targets. Its proposed mechanism involves the recognition of a target protein, leading to a conformational change and subsequent enhancement of its fluorescence quantum yield. This "turn-on" mechanism is designed to minimize background fluorescence and enhance signal-to-noise for clear imaging in complex biological environments.

Spectroscopic Properties

The fundamental spectroscopic characteristics of Hypothetical Probe-752 would need to be determined to assess its suitability for fluorescence microscopy.

PropertyValueConditions
Molecular Weight 505.6 g/mol -
Excitation Max (λex) 488 nmPBS, pH 7.4
Emission Max (λem) 520 nmPBS, pH 7.4
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹at 488 nm
Quantum Yield (Φ) 0.1 (unbound), 0.8 (target-bound)-
Recommended Laser Line 488 nm Argon Ion Laser-
Recommended Emission Filter 515/30 nm bandpass-
Storage and Handling
  • Form: Lyophilized powder

  • Storage: Store at -20°C, protected from light and moisture.

  • Reconstitution: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Spectroscopic Analysis

This protocol outlines the steps to confirm the basic fluorescent properties of Hypothetical Probe-752.

  • Preparation of Stock Solution:

    • Dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 10 mM.

  • Preparation of Working Solutions:

    • Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 10 µM.

  • Absorbance Spectrum:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum from 300 nm to 600 nm to determine the absorbance maximum (λmax).

  • Fluorescence Spectra:

    • Using a spectrofluorometer, measure the excitation and emission spectra.

    • To determine the emission spectrum, excite the sample at its λmax (e.g., 488 nm) and scan the emission from 500 nm to 700 nm.

    • To determine the excitation spectrum, set the emission detector to the determined emission maximum (e.g., 520 nm) and scan the excitation wavelengths from 400 nm to 510 nm.

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis Lyophilized Probe Lyophilized Probe Stock Solution (10 mM) Stock Solution (10 mM) Lyophilized Probe->Stock Solution (10 mM) Dissolve DMSO DMSO DMSO->Stock Solution (10 mM) Working Solution (10 µM) Working Solution (10 µM) Stock Solution (10 mM)->Working Solution (10 µM) Dilute Buffer (PBS) Buffer (PBS) Buffer (PBS)->Working Solution (10 µM) Spectrophotometer Spectrophotometer Working Solution (10 µM)->Spectrophotometer Measure Spectrofluorometer Spectrofluorometer Working Solution (10 µM)->Spectrofluorometer Measure Absorbance Spectrum Absorbance Spectrum Spectrophotometer->Absorbance Spectrum Fluorescence Spectra Fluorescence Spectra Spectrofluorometer->Fluorescence Spectra

Workflow for in vitro spectroscopic analysis.
Protocol 2: Live Cell Staining and Imaging

This protocol provides a general procedure for staining live cells with Hypothetical Probe-752.

  • Cell Culture:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Dilute the 10 mM stock solution of Hypothetical Probe-752 in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Wash:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS).

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., excitation at 488 nm, emission at 515-545 nm).

G Plate Cells Plate Cells Prepare Staining Solution Prepare Staining Solution Plate Cells->Prepare Staining Solution Incubate Cells with Probe Incubate Cells with Probe Prepare Staining Solution->Incubate Cells with Probe Wash Cells Wash Cells Incubate Cells with Probe->Wash Cells Image Cells Image Cells Wash Cells->Image Cells

General workflow for live cell staining.
Protocol 3: Hypothetical Target Engagement Assay

This protocol describes a hypothetical assay to measure the fluorescence "turn-on" response of the probe upon binding to its target.

  • Reagent Preparation:

    • Prepare a 2X solution of Hypothetical Probe-752 (e.g., 20 µM) in assay buffer.

    • Prepare a 2X solution of the purified target protein at various concentrations in the same assay buffer.

    • Prepare a 2X solution of a negative control protein (a protein not expected to bind the probe).

  • Assay Plate Setup:

    • In a 96-well black plate, add 50 µL of each 2X target protein concentration to triplicate wells.

    • Add 50 µL of the 2X negative control protein to control wells.

    • Add 50 µL of assay buffer to background wells.

  • Reaction Initiation:

    • Add 50 µL of the 2X probe solution to all wells.

    • Mix gently and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 488 nm, Em: 520 nm).

  • Data Analysis:

    • Subtract the average background fluorescence from all measurements.

    • Plot the fluorescence intensity as a function of the target protein concentration to determine the binding affinity and fluorescence enhancement.

G Probe Solution (2X) Probe Solution (2X) Setup 96-Well Plate Setup 96-Well Plate Probe Solution (2X)->Setup 96-Well Plate Target Protein (2X) Target Protein (2X) Target Protein (2X)->Setup 96-Well Plate Control Protein (2X) Control Protein (2X) Control Protein (2X)->Setup 96-Well Plate Add Probe to All Wells Add Probe to All Wells Setup 96-Well Plate->Add Probe to All Wells Incubate Incubate Add Probe to All Wells->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Workflow for a target engagement assay.

References

Application Note: Quantitative Analysis of C23H28FN3O4S2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of C23H28FN3O4S2, a novel therapeutic agent, in human plasma. The increasing need for pharmacokinetic and toxicokinetic studies in drug development necessitates reliable bioanalytical methods. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for high-throughput analysis in clinical and preclinical research. The method utilizes a simple protein precipitation step for sample cleanup, ensuring efficiency and cost-effectiveness.[1][2]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-C23H28FN3O4S2) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for its simplicity and effectiveness in high-protein matrices like plasma.[1][3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[4][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 95
3.5 95
3.6 10

| 5.0 | 10 |

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 20 psi

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 498.15 156.05 150 25
This compound 498.15 342.10 150 15

| Internal Standard | 504.17 | 162.07 | 150 | 25 |

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, and matrix effect.

Table 3: Summary of Quantitative Performance

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal

| Recovery | > 85% |

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: LC-MS/MS Experimental Workflow.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway drug This compound receptor Target Receptor drug->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: Hypothetical Signaling Pathway.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput bioanalysis. This method can be readily implemented in research and clinical laboratories for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Crystallization of C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The crystallization of small molecules is a critical process in drug development and materials science. It is essential for the purification of active pharmaceutical ingredients (APIs), the determination of molecular structure through X-ray crystallography, and the control of physicochemical properties such as solubility, stability, and bioavailability.[1][2] This document provides a detailed protocol for the crystallization of the novel compound C23H28FN3O4S2, targeting researchers, scientists, and drug development professionals. The protocol outlines common crystallization techniques and provides a starting point for optimization.

The ability of a chemical to crystallize in more than one form, known as polymorphism, is a key consideration in the pharmaceutical industry.[3] Different polymorphs can exhibit varying physicochemical properties, which can impact the efficacy and stability of a drug product.[3] Therefore, a systematic approach to crystallization is necessary to identify and control the desired crystalline form.

Core Principles of Crystallization

Crystallization is the process of forming a solid, crystalline phase from a solution, melt, or vapor.[2] The process is initiated when the concentration of the solute exceeds its solubility under specific conditions, a state known as supersaturation.[2] This can be achieved through various methods, including:

  • Cooling Crystallization: Decreasing the temperature of the solution to reduce the solubility of the compound.

  • Evaporation Crystallization: Slowly removing the solvent to increase the concentration of the solute.[2]

  • Vapor Diffusion: Allowing a more volatile solvent (in which the compound is soluble) to slowly diffuse into a less volatile solvent (in which the compound is less soluble), thereby inducing crystallization.

  • Reactant Diffusion: This technique is suitable for the crystallization of complexes where reactants are dissolved in separate vials and diffuse into a third solvent where the resulting compound is insoluble.[4]

The goal of a successful crystallization experiment for structural analysis is to obtain a small number of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm).[4] It is crucial to minimize disturbances such as vibrations and rapid temperature fluctuations during the crystal growth process.[4]

Experimental Protocol: Crystallization of this compound

This protocol provides a general framework for the crystallization of this compound. Due to the novelty of the compound, a screening approach using various solvents and techniques is recommended to identify optimal crystallization conditions. A minimum purity of 80-90% for the compound is recommended before initiating crystallization experiments.[4]

Materials and Equipment

  • This compound (high purity)

  • A selection of analytical grade solvents (see Table 1)

  • Small glass vials or tubes (e.g., NMR tubes, HPLC vials)[4]

  • Micro-syringes or pipettes

  • Filtration system (e.g., syringe filters)

  • Temperature-controlled environment (e.g., refrigerator, incubator, or programmable heating/cooling block)

  • Microscope for crystal inspection

Methodology: Screening for Crystallization Conditions

A systematic screening of various solvents and crystallization techniques is the most effective approach to identify suitable conditions for single crystal growth.

1. Solubility Testing:

  • Begin by determining the solubility of this compound in a range of solvents with varying polarities at room temperature.

  • Place a small, known amount of the compound (e.g., 1-2 mg) in a vial and add a small volume of solvent (e.g., 100 µL) incrementally until the solid dissolves completely.

  • Record the approximate solubility in each solvent.

2. Crystallization Techniques:

Based on the solubility tests, select appropriate solvents and techniques for crystallization trials.

a) Slow Evaporation:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or cover it with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal growth.

b) Slow Cooling:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

  • Filter the hot solution into a clean vial.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, transfer the vial to a refrigerator (4°C) or freezer (-20°C) for further slow cooling.

  • Avoid rapid temperature changes to prevent the formation of many small crystals.

c) Vapor Diffusion (Liquid-Vapor):

  • Prepare a concentrated solution of this compound in a relatively volatile solvent (the "inner solution").

  • Place a larger volume of a less volatile solvent in which the compound is poorly soluble (the "outer solution" or "precipitant") in a larger, sealed container.

  • Place the vial containing the inner solution inside the larger container, ensuring the two solutions do not mix.

  • Seal the container and allow the vapor of the inner solvent to slowly diffuse into the outer solution, gradually increasing the concentration of the compound in the inner vial and inducing crystallization.

Data Presentation: Solvent Screening Parameters

The following table provides a starting point for solvent selection for the crystallization of this compound. The choice of solvents should be expanded based on the observed solubility of the compound.

Solvent System Technique Starting Concentration (mg/mL) Temperature (°C) Expected Outcome
Dichloromethane/HexaneVapor Diffusion5-2020-25Slow precipitation, potential for single crystals
Ethyl Acetate/HeptaneVapor Diffusion5-2020-25Formation of crystalline solid
AcetoneSlow EvaporationNear-saturated20-25Growth of crystals as solvent evaporates
AcetonitrileSlow CoolingSaturated at 40°C40 to 4Precipitation upon cooling, potential for crystals
Methanol/WaterVapor Diffusion10-3020-25Crystalline precipitate
IsopropanolSlow EvaporationNear-saturated20-25Potential for single crystal growth

Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of a novel small molecule like this compound.

Crystallization_Workflow start Start: High Purity This compound solubility Solubility Screening (Various Solvents) start->solubility prep_solution Prepare Saturated/ Concentrated Solution solubility->prep_solution filtration Filter Solution prep_solution->filtration crystallization Crystallization Technique filtration->crystallization slow_evap Slow Evaporation crystallization->slow_evap Evaporation slow_cool Slow Cooling crystallization->slow_cool Cooling vapor_diff Vapor Diffusion crystallization->vapor_diff Diffusion incubation Incubate in Controlled Environment slow_evap->incubation slow_cool->incubation vapor_diff->incubation observation Microscopic Observation incubation->observation no_crystals No Crystals/ Poor Quality observation->no_crystals Unsuccessful crystals Single Crystals Obtained observation->crystals Successful optimize Optimize Conditions (Solvent, Temp, Conc.) no_crystals->optimize optimize->prep_solution end End: X-ray Diffraction Analysis crystals->end

References

Application Notes and Protocols: Identifying Targets of C23H28FN3O4S2 (Quizartinib) Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate cellular targets of the compound C23H28FN3O4S2, known as Quizartinib. Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2][3][4] Understanding its full range of targets and potential resistance mechanisms is crucial for optimizing its therapeutic use and developing next-generation inhibitors.

Introduction to Quizartinib (this compound)

Quizartinib is a small molecule inhibitor that primarily targets FLT3, a receptor tyrosine kinase pivotal in the proliferation and survival of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, especially ITD, lead to its constitutive activation, driving uncontrolled cell growth in AML.[5] Quizartinib binds to the ATP-binding pocket of FLT3, stabilizing its inactive conformation and thereby blocking downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, which ultimately induces apoptosis in leukemic cells.[5][6] While highly selective for FLT3, investigating its broader target landscape and potential off-target effects is essential for a complete understanding of its biological activity and for identifying novel therapeutic opportunities.

Data Presentation: Quantitative Analysis of Quizartinib Activity

The following tables summarize key quantitative data regarding the in vitro activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Inhibitory Activity of Quizartinib and AC886 on FLT3 Phosphorylation and Cell Viability in FLT3-ITD AML Cell Lines

Cell LineCompoundFLT3 Phosphorylation IC50 (nM)Cell Viability IC50 (nM)
MV4-11Quizartinib0.500.40
MV4-11AC8860.180.21
MOLM-13QuizartinibNot Reported0.89
MOLM-13AC886Not Reported0.36
MOLM-14QuizartinibNot Reported0.73
MOLM-14AC886Not Reported0.23

Data sourced from a preclinical study characterizing the binding affinity and selectivity of Quizartinib and its active metabolite.[1]

Table 2: Comparative IC50 Values of FLT3 Inhibitors in Parental and Midostaurin-Resistant MOLM-14 Cells

Cell LineQuizartinib IC50 (nM)Midostaurin IC50 (nM)Gilteritinib IC50 (nM)
Parental MOLM-140.6710.127.87
Midostaurin-Resistant MOLM-143.61 - 9.2345.09 - 106.0029.08 - 49.31

This data highlights Quizartinib's retained activity against midostaurin-resistant cells.[1]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by Quizartinib and the experimental approaches to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these key aspects.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib (this compound) Quizartinib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

CRISPR_Screen_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis sgRNA_Library sgRNA Library (Genome-wide or Focused) Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Transduction Lentiviral Transduction (Cas9 & sgRNA delivery) Lentivirus->Transduction AML_Cells AML Cell Line (e.g., MV4-11, MOLM-14) AML_Cells->Transduction Selection Puromycin Selection (Select for transduced cells) Transduction->Selection Treatment Quizartinib Treatment (Drug vs. DMSO control) Selection->Treatment gDNA_Extraction Genomic DNA Extraction Treatment->gDNA_Extraction NGS Next-Generation Sequencing (NGS) gDNA_Extraction->NGS Data_Analysis Bioinformatic Analysis (MAGeCK, etc.) NGS->Data_Analysis Hit_Identification Hit Identification (Enriched/Depleted sgRNAs) Data_Analysis->Hit_Identification

Caption: General workflow for a pooled CRISPR-Cas9 screen to identify drug targets.

Experimental Protocols

This section provides detailed methodologies for performing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, confer resistance or sensitivity to Quizartinib.

Protocol 1: Generation of Cas9-Expressing AML Cell Line
  • Cell Culture: Culture a suitable AML cell line (e.g., MV4-11 or MOLM-14, known to be sensitive to Quizartinib) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Lentiviral Transduction: Transduce the AML cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin or puromycin). A multiplicity of infection (MOI) of 0.3-0.5 is recommended to ensure single viral integration per cell.

  • Selection: Two days post-transduction, select for Cas9-expressing cells by adding the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to the culture medium.

  • Validation of Cas9 Activity: Confirm Cas9 activity in the stable cell line using a functional assay, such as transduction with a lentiviral vector co-expressing a fluorescent reporter (e.g., GFP) and an sgRNA targeting that reporter. A significant reduction in the fluorescent signal indicates high Cas9 activity.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen
  • Lentiviral Library Production: Package a genome-wide sgRNA library (e.g., GeCKO v2) into lentiviral particles by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.

  • Library Transduction: Transduce the Cas9-expressing AML cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 200-500x coverage of the sgRNA library.

  • Initial Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Baseline Cell Collection (T0): Collect a population of cells that represents the initial sgRNA library distribution.

  • Quizartinib Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with Quizartinib. The concentration of Quizartinib should be predetermined to be around the IC50 value for the chosen cell line to provide adequate selective pressure.

  • Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity (at least 200-500x coverage).

  • Final Cell Collection: Harvest cells from both the DMSO and Quizartinib-treated populations.

Protocol 3: Data Analysis and Hit Identification
  • Genomic DNA Extraction: Isolate genomic DNA from the T0 and final cell pellets from both treatment and control groups.

  • sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Utilize bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the Quizartinib-treated population compared to the DMSO-treated population.[7]

  • Hit Identification and Validation:

    • Genes targeted by multiple significantly enriched sgRNAs are considered potential resistance genes.

    • Genes targeted by multiple significantly depleted sgRNAs are potential sensitizer genes.

    • Validate top hits by generating individual knockout cell lines for the identified genes and assessing their sensitivity to Quizartinib in cell viability assays.

Concluding Remarks

The application of CRISPR-Cas9 technology offers a powerful, unbiased approach to elucidate the complete target profile of Quizartinib and to uncover novel mechanisms of drug resistance and sensitivity. The protocols and data presented herein provide a robust framework for researchers to embark on such investigations, ultimately contributing to the advancement of targeted cancer therapies. It is important to note that while FLT3 is the primary target, studies have shown that resistance to Quizartinib can arise from off-target mutations in the Ras pathway, highlighting the importance of comprehensive target identification and resistance mechanism studies.[8][9]

References

Application of Lurasidone (C23H28FN3O4S2) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Lurasidone, with the chemical formula C23H28FN3O4S2, is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] Lurasidone also exhibits high affinity for 5-HT7 receptors and functions as a partial agonist at 5-HT1A receptors, contributing to its antidepressant and pro-cognitive effects.[1][4][5] Despite its clinical efficacy, conventional oral administration of Lurasidone is associated with challenges such as reduced bioavailability and dose-dependent side effects.[6] Targeted drug delivery systems offer a promising strategy to enhance the therapeutic efficacy of Lurasidone by improving its bioavailability, enabling sustained release, and facilitating site-specific delivery, particularly to the brain. This document outlines various nanoparticle-based approaches for the targeted delivery of Lurasidone, presenting key data and experimental protocols.

Targeted Delivery Strategies

Several innovative strategies have been explored to deliver Lurasidone in a targeted manner, surmounting the limitations of conventional oral tablets. These approaches primarily focus on enhancing bioavailability and achieving site-specific delivery to the central nervous system.

  • Intranasal Delivery: The nasal route offers a direct pathway to the brain, bypassing the blood-brain barrier. Mucoadhesive nanoemulsions have been developed to prolong residence time in the nasal cavity, thereby increasing drug absorption and brain bioavailability.[7][8]

  • Intramuscular Delivery: To improve patient compliance and provide sustained drug release, Lurasidone has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for intramuscular injection. This approach reduces dosing frequency and enhances the mean residence time of the drug.[9]

  • Oral Delivery: To overcome low oral bioavailability, solid lipid nanoparticles (SLNs) and self-microemulsifying drug delivery systems (SMEDDS) have been formulated. These lipid-based nanocarriers enhance lymphatic transport and intestinal absorption, leading to significantly improved systemic exposure.[10][11]

  • Transdermal Delivery: Microneedle-assisted transdermal patches containing Lurasidone-loaded PLGA nanoparticles are being investigated as a non-invasive, long-acting delivery system. This method aims to provide therapeutic effects for several days, addressing adherence challenges in patients with schizophrenia.[12][13]

Data Presentation

Table 1: Physicochemical Properties of Lurasidone Nanoparticle Formulations

Formulation TypeCarrierParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Mucoadhesive NanoemulsionOil, Surfactant, Aqueous Phase48.07 ± 3.290.31 ± 0.01--[7]
PLGA Nanoparticles (IM)PLGA112.7 ± 1.8 (before lyophilization)LowHighHigh[9]
Solid Lipid Nanoparticles (Oral)Lipids139.8 ± 5.5-79.10 ± 2.50-[10]
Self-Microemulsifying Drug Delivery System (Oral)Oil, Surfactant, Co-surfactant49.22 ± 1.60->98% (Drug Release)-[11]

Table 2: Pharmacokinetic and Pharmacodynamic Outcomes of Targeted Lurasidone Delivery

Delivery RouteFormulationKey FindingImprovement vs. ControlReference
IntranasalMucoadhesive NanoemulsionHighest inhibition of compulsive behavior (64.63%) and locomotor activity (60.87%)Increased brain bioavailability[7]
IntramuscularPLGA NanoparticlesSignificantly prolonged mean residence timeEnhanced therapeutic efficacy[9]
OralSolid Lipid Nanoparticles5.16-fold improvement in oral bioavailabilityImproved therapeutic effect in a schizophrenia model[10]
OralSMEDDS2.92 times higher Area Under the Curve (AUC)Enhanced oral bioavailability via lymphatic pathway[11]
TransdermalMicroneedles with PLGA NanoparticlesDelivery of a dose equivalent to 20 mg oral administration over 3 daysPotential for prolonged therapeutic effect[12][13]

Experimental Protocols

1. Preparation of Lurasidone-Loaded Mucoadhesive Nanoemulsion for Intranasal Delivery

  • Objective: To prepare a stable and effective nanoemulsion for direct nose-to-brain delivery of Lurasidone.

  • Materials: Lurasidone hydrochloride (10 mg/mL), Oil mix (20% w/w), Surfactant (25% w/w), Aqueous phase (55% w/w).

  • Protocol:

    • Dissolve Lurasidone HCl in the aqueous phase.

    • Separately, mix the oil and surfactant.

    • Add the aqueous phase to the oil/surfactant mixture under constant stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at optimized conditions to obtain a nanoemulsion with a droplet size in the nano range.

    • For a mucoadhesive formulation, a mucoadhesive polymer can be incorporated into the aqueous phase before homogenization.[7][8]

2. Formulation of Lurasidone-Loaded PLGA Nanoparticles for Intramuscular Injection

  • Objective: To develop a sustained-release formulation of Lurasidone for intramuscular administration.

  • Method: Nanoprecipitation technique.

  • Protocol:

    • Dissolve Lurasidone HCl and PLGA in a suitable organic solvent.

    • Inject the organic phase into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under magnetic stirring.

    • The nanoparticles will form spontaneously due to the diffusion of the organic solvent into the aqueous phase.

    • Stir the suspension overnight to allow for complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for long-term storage.[9]

3. Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery

  • Objective: To enhance the oral bioavailability of Lurasidone through lymphatic uptake.

  • Method: High-Pressure Homogenization (HPH).

  • Protocol:

    • Melt the lipid excipients at a temperature above their melting point.

    • Disperse Lurasidone HCl in the molten lipid.

    • Prepare a hot aqueous surfactant solution.

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to produce the SLNs.

    • Cool the resulting nanoemulsion to room temperature to allow the lipids to recrystallize and form solid nanoparticles.[10]

Visualizations

Lurasidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds HT7 5-HT7 Receptor Serotonin->HT7 Binds HT1A 5-HT1A Receptor Serotonin->HT1A Binds Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant, Pro-cognitive) D2->Therapeutic_Effects HT2A->Therapeutic_Effects HT7->Therapeutic_Effects HT1A->Therapeutic_Effects Lurasidone Lurasidone Lurasidone->D2 Antagonist Lurasidone->HT2A Antagonist Lurasidone->HT7 Antagonist Lurasidone->HT1A Partial Agonist

Caption: Lurasidone's mechanism of action.

Nanoparticle_Drug_Delivery_Workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_delivery Targeted Delivery Lurasidone Lurasidone (API) Formulation_Process Nanoparticle Formulation (e.g., HPH, Nanoprecipitation) Lurasidone->Formulation_Process Carrier Nanocarrier (e.g., PLGA, Lipids) Carrier->Formulation_Process Characterization Physicochemical Characterization (Size, PDI, EE) Formulation_Process->Characterization Administration Administration Route (Intranasal, IM, Oral, Transdermal) Characterization->Administration Target_Site Target Site (e.g., Brain) Administration->Target_Site

Caption: Targeted nanoparticle drug delivery workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of the target compound C23H28FN3O4S2. For the purpose of this guide, we will consider a plausible synthetic route to a hypothetical molecule, "Sulfonamide-354," which has the molecular formula this compound.

Hypothetical Target Molecule (Sulfonamide-354):

A plausible structure for this compound is N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)-2-(thiophen-2-yl)acetamide. This structure contains a sulfonamide linkage, a fluorine atom, and two sulfur atoms, consistent with the molecular formula.

Hypothetical Synthetic Route:

The synthesis of Sulfonamide-354 is proposed as a two-step process:

  • Step 1: Synthesis of the Sulfonyl Chloride Intermediate. Reaction of 4-acetamidobenzenesulfonyl chloride with 4-fluorobenzylamine.

  • Step 2: Formation of the final product. Amide coupling of the product from Step 1 with 2-(thiophen-2-yl)acetic acid.

This guide will focus on troubleshooting impurities and common issues that may arise during this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of Sulfonamide-354?

A1: The most common impurities can originate from starting materials, side reactions, or degradation of the product. These include unreacted starting materials (4-acetamidobenzenesulfonyl chloride, 4-fluorobenzylamine, 2-(thiophen-2-yl)acetic acid), byproducts from side reactions such as the formation of a disulfonamide, and hydrolysis of the sulfonyl chloride.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side reactions: The formation of byproducts consumes the starting materials, reducing the yield of the desired product.

  • Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction or may be lost during crystallization or chromatography.

  • Degradation of starting materials or product: The sulfonyl chloride intermediate is sensitive to moisture and can degrade.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be an impurity or a byproduct. To identify it, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown compound. Based on the molecular weight, you can propose possible structures related to your starting materials and expected product. Further characterization can be done by isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-Acetamidobenzenesulfonyl Chloride
  • Symptom: A peak corresponding to the starting material is observed in the HPLC chromatogram of the crude product from Step 1.

  • Possible Causes:

    • Insufficient reaction time.

    • Low reaction temperature.

    • Stoichiometry of reactants is incorrect.

    • Poor quality of the amine starting material.

  • Solutions:

    • Increase the reaction time and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Ensure the reaction is carried out at the optimal temperature.

    • Use a slight excess of the amine to ensure complete conversion of the sulfonyl chloride.

    • Verify the purity of the 4-fluorobenzylamine.

Issue 2: Formation of a Disulfonamide Impurity
  • Symptom: An impurity with a higher molecular weight than the desired product is detected by LC-MS. This is often observed when a primary amine is used.

  • Possible Cause: The primary amine reacts with two molecules of the sulfonyl chloride, leading to the formation of a disulfonamide.

  • Solutions:

    • Control the stoichiometry of the reactants carefully. Use a slight excess of the amine.

    • Add the sulfonyl chloride to the amine solution slowly to avoid localized high concentrations of the sulfonyl chloride.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NamePlausible StructureMolecular Weight ( g/mol )Expected HPLC Retention Time (Relative to Product)Identification Method
Unreacted 4-Acetamidobenzenesulfonyl ChlorideC8H8ClNO3S233.67ShorterHPLC, LC-MS
Unreacted 4-FluorobenzylamineC7H8FN125.14ShorterHPLC, LC-MS
Disulfonamide ByproductC23H22FN2O5S3535.63LongerLC-MS, NMR
Hydrolyzed Sulfonyl ChlorideC8H9NO4S215.23ShorterHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of N-(4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)acetamide (Intermediate)
  • Dissolve 4-fluorobenzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in the same solvent to the amine solution over 30 minutes.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

G cluster_start Start: Unexpected Peak in HPLC cluster_analysis Analysis cluster_identification Impurity Identification cluster_action Corrective Action start Unexpected Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw known_impurity Compare MW with Known Impurities mw->known_impurity unreacted_sm Unreacted Starting Material known_impurity->unreacted_sm Match byproduct Known Byproduct known_impurity->byproduct Match unknown_impurity Unknown Impurity known_impurity->unknown_impurity No Match optimize Optimize Reaction Conditions unreacted_sm->optimize byproduct->optimize isolate Isolate and Characterize (Prep-HPLC, NMR) unknown_impurity->isolate purify Modify Purification Protocol optimize->purify

Caption: Troubleshooting workflow for an unexpected HPLC peak.

References

Technical Support Center: Lurasidone (C23H28FN3O4S2) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lurasidone (C23H28FN3O4S2). Our goal is to help you optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Lurasidone?

A1: Lurasidone is typically synthesized via a condensation reaction between (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (Intermediate A) and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate B). This is followed by conversion to its hydrochloride salt.[1]

Q2: What are the critical process parameters affecting yield and purity?

A2: Key parameters influencing the reaction outcome include the choice of solvent, base, reaction temperature, and purification method. For instance, using a toluene and potassium carbonate system has been reported to produce high yields and purity.[1][2] Another efficient process involves using a dioxane and dimethyl sulfoxide (DMSO) mixture with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base.[3]

Q3: What are some common impurities found in Lurasidone synthesis?

A3: Common impurities can arise from starting materials, side reactions, or degradation. These may include stereoisomeric impurities, unreacted intermediates, and byproducts from side reactions. Specific identified impurities include Lurasidone Impurity A (1,4-bis(benzo[d]isothiazol-3-yl)piperazine), Endo-Epoxide impurity of Lurasidone, and Lurasidone Olefin Impurity-1.[4][5]

Q4: How can the purity of the final Lurasidone product be enhanced?

A4: Purification can be effectively achieved by converting the crude Lurasidone base into an organic carboxylic acid addition salt, such as an oxalate salt. This method is reported to be highly efficient in removing organic impurities.[3] Subsequent conversion to the hydrochloride salt then yields a product with high purity suitable for pharmaceutical use.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of product or reactants.1. Monitor the reaction progress using UPLC or HPLC to ensure completion.[1][2] 2. Optimize the reaction temperature. A temperature of 105°C has been shown to be effective in a toluene/potassium carbonate system.[1][2] For a dioxane/DMSO system with DBU, a reflux temperature of 120°C is used.[3] 3. Select a suitable base. Potassium carbonate is a common and effective choice.[1][2] DBU can also be used.[3] 4. Ensure the use of high-purity starting materials and solvents.
High Impurity Levels 1. Presence of impurities in starting materials. 2. Formation of side products due to incorrect reaction conditions. 3. Inefficient purification of the crude product.1. Verify the purity of intermediates before use. 2. Strictly control reaction temperature and time to minimize side reactions. 3. Employ an efficient purification method, such as forming an organic carboxylic acid salt of the Lurasidone base before converting it to the hydrochloride salt.[3]
Poor Solubility of Reactants 1. Inappropriate solvent system.1. Utilize a solvent mixture that can effectively dissolve both reactants. A combination of dioxane and DMSO has been reported to be an effective reaction system.[3] Toluene is another commonly used solvent.[1][2]
Difficulty in Product Isolation 1. Inefficient workup procedure. 2. Emulsion formation during aqueous wash.1. After the reaction, cool the mixture and add water to separate the phases. Concentrate the organic phase before proceeding to salt formation.[1][2] 2. If an emulsion forms, consider adding a small amount of brine or allowing the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Lurasidone Synthesis using Toluene and Potassium Carbonate

This protocol is based on an industrial synthesis method.[1][2]

  • Reaction Setup: Suspend Intermediate A (e.g., 28.8 kg, 66.2 mol), Intermediate B (e.g., 12.0 kg, 72.8 mol), and potassium carbonate (e.g., 11.0 kg, 79.7 mol) in toluene (e.g., 270 L).

  • Reaction: Heat the suspension to 105°C for 15 hours.

  • Monitoring: Monitor the reaction progress by UPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water (e.g., 90 L).

  • Isolation: Separate the phases and concentrate the organic solution to a small volume.

  • Salt Formation: Treat the concentrated solution with HCl in isopropanol to isolate Lurasidone hydrochloride.

Expected Outcome:

  • Yield: ~98.3%[1]

  • Purity (HPLC): ~99.49%[1]

Protocol 2: Lurasidone Synthesis using Dioxane/DMSO and DBU

This protocol is based on a process designed for high purity.[3]

  • Reaction Setup: Add Intermediate A (e.g., 177 g) and Intermediate B (e.g., 150 g) to a mixture of dioxane (250 mL) and dimethyl sulfoxide (250 mL).

  • Reaction: Heat the mixture to a reflux temperature of 120°C.

  • Base Addition: Add DBU (e.g., a total of 192 g) in four portions every 20 minutes.

  • Purification via Salt Formation:

    • After the reaction is complete, isolate the crude Lurasidone base.

    • Dissolve the crude base in a suitable solvent and add an organic carboxylic acid (e.g., oxalic acid) to form the corresponding salt. The molar ratio of the acid to the Lurasidone base should be between 0.8 and 1.2.

    • Isolate the purified organic acid salt.

  • Final Salt Formation: Convert the purified salt to Lurasidone hydrochloride.

Advantage: This method, by avoiding inorganic salts in the initial reaction and using an organic acid salt for purification, is effective at removing by-products.[3]

Data Presentation

Table 1: Comparison of Lurasidone Synthesis Protocols

Parameter Protocol 1 (Toluene/K2CO3) Protocol 2 (Dioxane/DMSO/DBU)
Solvent TolueneDioxane, Dimethyl Sulfoxide
Base Potassium Carbonate1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Temperature 105°C120°C (reflux)
Reported Yield ~98.3%High yields reported
Reported Purity (HPLC) ~99.49%Very high purity reported
Reference [1][2][3]

Visualizations

experimental_workflow cluster_synthesis Lurasidone Base Synthesis cluster_purification Purification and Salt Formation Reactants Intermediate A + Intermediate B Reaction Add Solvent and Base Heat to 105-120°C Reactants->Reaction Step 1 Monitoring Monitor by UPLC/HPLC Reaction->Monitoring Step 2 Workup Cooling and Aqueous Wash Monitoring->Workup Step 3 Isolation Isolate Crude Lurasidone Base Workup->Isolation Step 4 Purification_Step Optional: Form Organic Carboxylic Acid Salt Isolation->Purification_Step Step 5a (High Purity) Final_Salt Convert to HCl Salt in Isopropanol Isolation->Final_Salt Step 5b (Direct) Purification_Step->Final_Salt Step 6 Final_Product Lurasidone HCl Final_Salt->Final_Product Step 7

Caption: General experimental workflow for Lurasidone synthesis and purification.

troubleshooting_yield Start Low Reaction Yield Check_Completion Is the reaction complete? Start->Check_Completion Action_Monitor Increase reaction time and continue monitoring by HPLC/UPLC. Check_Completion->Action_Monitor No Check_Conditions Are reaction conditions optimal? Check_Completion->Check_Conditions Yes Action_Monitor->Check_Completion Action_Optimize_Temp Optimize temperature (e.g., 105°C for Toluene/K2CO3, 120°C for Dioxane/DBU). Check_Conditions->Action_Optimize_Temp No Action_Check_Base Verify base activity and amount. Consider alternative bases (e.g., K2CO3 vs. DBU). Check_Conditions->Action_Check_Base Partially Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Action_Optimize_Temp->Check_Conditions Action_Check_Base->Check_Conditions Action_Purify_Reactants Purify intermediates before use. Check_Purity->Action_Purify_Reactants No End Yield Optimized Check_Purity->End Yes Action_Purify_Reactants->End

References

Technical Support Center: Overcoming C23H28FN3O4S2 Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with the compound C23H28FN3O4S2 during in vitro and in vivo assays.

Introduction to Solubility Challenges

The aqueous solubility of a compound is a critical factor for obtaining reliable and reproducible assay results. Poor solubility, a common issue for many new chemical entities, can lead to a number of problems, including:

  • Underestimation of compound potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration.

  • Poor reproducibility: Inconsistent precipitation can lead to high variability between experiments.

  • Assay artifacts: Compound precipitation can interfere with assay detection systems, leading to false-positive or false-negative results.

This guide provides a systematic approach to identifying and overcoming solubility issues with this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing high variability in my assay results between replicate wells. Could this be due to solubility issues?

Answer: Yes, high variability is a classic sign of compound precipitation. When a compound is not fully dissolved, it can lead to inconsistent concentrations in different wells, resulting in variable biological responses.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your assay plates under a microscope before and after adding the compound. Look for any signs of precipitation, such as cloudiness, crystals, or an oily film.

  • Solubility Assessment: If you haven't already, perform a systematic solvent screening to determine the optimal solvent for your compound.

  • Stock Solution Check: Ensure your stock solution is completely clear and free of any visible particles. If not, try gentle warming or sonication.

  • Dilution Method: When diluting your stock solution into the assay medium, do it in a stepwise manner and vortex between each dilution. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer.

Question 2: My compound shows lower than expected potency in my cell-based assay. How can I determine if solubility is the limiting factor?

Answer: Lower than expected potency can indeed be a result of the compound not being fully soluble in the assay medium at the tested concentrations.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer. This will give you an indication of the concentration at which the compound starts to precipitate under your experimental conditions.

  • Test a Lower Concentration Range: If your current concentration range exceeds the measured kinetic solubility, repeat the assay using a lower, more soluble concentration range.

  • Use a Different Formulation Strategy: Consider using a formulation strategy to enhance the solubility of your compound in the assay medium. This could include the use of co-solvents, cyclodextrins, or lipid-based formulations.[1][2]

Question 3: I am seeing a dose-response curve that plateaus or even drops off at higher concentrations. Is this related to solubility?

Answer: A "bell-shaped" or biphasic dose-response curve can be indicative of compound precipitation at higher concentrations. The drop in response can be due to light scattering from the precipitate interfering with the assay signal or cellular toxicity caused by the precipitate.

Troubleshooting Steps:

  • Nephelometry: If available, use a nephelometer to measure the turbidity of your assay wells at different compound concentrations. An increase in turbidity with increasing concentration is a strong indicator of precipitation.

  • Assay Signal Interference Check: Run a control experiment with your compound in the assay medium without cells or your biological target. This will help you determine if the compound precipitate itself is interfering with your detection method.

  • Review the Compound's Properties: If the compound has a high logP value, it is more likely to be lipophilic and have low aqueous solubility.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the solubility of this compound.

Protocol 1: Solvent Screening for Stock Solution Preparation

Objective: To identify a suitable organic solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

Procedure:

  • Weigh out a small, known amount of this compound into several microcentrifuge tubes.

  • Add a small, measured volume of each test solvent to a separate tube to achieve a high target concentration (e.g., 10 mM).

  • Vortex each tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tubes for 5-10 minutes.

  • Visually inspect each tube for any undissolved material. A clear solution indicates good solubility.

  • For any tubes that appear to have dissolved the compound, let them sit at room temperature for at least one hour and re-inspect to check for any precipitation over time.

  • Select the solvent that provides the highest clear concentration of the compound for your stock solution.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the concentration at which this compound begins to precipitate in a specific aqueous buffer (e.g., assay medium).

Materials:

  • High-concentration stock solution of this compound in a suitable organic solvent.

  • Aqueous buffer of interest (e.g., PBS, cell culture medium).

  • 96-well plate (clear bottom).

  • Plate reader capable of measuring absorbance or turbidity.

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the same organic solvent.

  • In a 96-well plate, add a small, fixed volume of each dilution to a much larger volume of the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer). This will create a range of final compound concentrations with a low percentage of the organic solvent.

  • Include control wells with buffer and the same percentage of the organic solvent but no compound.

  • Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in absorbance/turbidity is observed compared to the control wells is the kinetic solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents used to prepare stock solutions for poorly soluble compounds?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power for a wide range of compounds. Other common solvents include dimethylformamide (DMF), ethanol, and methanol. The choice of solvent should also consider its compatibility with the intended assay.

Q2: What is the difference between thermodynamic and kinetic solubility?

A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, which can take a long time to reach. Kinetic solubility is the concentration at which a compound precipitates out of a solution under specific, non-equilibrium conditions, which is more relevant for most in vitro assays.[4]

Q3: Can I use surfactants or detergents to improve the solubility of my compound in an assay?

A3: Yes, surfactants like Tween-80 or Pluronic F-68 can be used to increase the solubility of hydrophobic compounds.[5] However, it is crucial to first determine the critical micelle concentration (CMC) of the surfactant and to test for any potential interference with your assay.

Q4: Are there any computational tools that can predict the solubility of a compound?

A4: Yes, there are several in silico models and software that can predict the aqueous solubility of a compound based on its chemical structure. These tools can be useful for early-stage assessments but should always be followed up with experimental validation.

Q5: What is the Biopharmaceutics Classification System (BCS) and how does it relate to solubility?

A5: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[6] Compounds are categorized into four classes, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) highlighting solubility as a major challenge for oral bioavailability.[7][8]

Data Presentation

Organize your experimental findings in clear and concise tables to facilitate comparison and decision-making.

Table 1: Solvent Screening for this compound

SolventTarget Concentration (mM)Visual Observation (After 1h)Notes
DMSO10Clear SolutionBest option for stock.
DMF10Clear SolutionAlternative to DMSO.
Ethanol10Precipitate ObservedNot suitable for high conc.
Methanol10Precipitate ObservedNot suitable for high conc.
Acetonitrile10Precipitate ObservedNot suitable for high conc.

Table 2: Kinetic Solubility of this compound in Assay Buffer

Final Compound Concentration (µM)% Organic SolventAverage Turbidity (OD600)Solubility Assessment
1001%0.55Precipitated
501%0.20Precipitated
251%0.08Soluble
101%0.05Soluble
11%0.05Soluble
Control (0 µM)1%0.05-

Visualizations

The following diagrams illustrate key workflows and concepts related to overcoming solubility issues.

G cluster_0 Troubleshooting Workflow A Assay Failure or High Variability B Visual Inspection for Precipitation A->B C Perform Kinetic Solubility Assay B->C D Is Compound Soluble at Test Concentrations? C->D E Optimize Assay Conditions (e.g., lower concentration) D->E No G Re-run Assay D->G Yes F Implement Formulation Strategy (e.g., co-solvents) E->F F->G H Assay Successful G->H

Caption: A decision-making workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow for a Poorly Soluble Compound A Prepare High-Concentration Stock in Organic Solvent B Serially Dilute Stock in Assay Medium A->B C Add Compound to Assay Plate B->C D Incubate C->D E Read Assay Signal D->E F Data Analysis E->F

Caption: A generic experimental workflow for testing a poorly soluble compound.

G cluster_2 Hypothetical Signaling Pathway cluster_3 Impact of Precipitation A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G This compound (Precipitated) G->C Reduced effective concentration due to precipitation leads to underestimation of inhibition

Caption: Impact of compound precipitation on a hypothetical signaling pathway.

References

C23H28FN3O4S2 stability problems and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is for a hypothetical compound, "Stabilitinib," with the molecular formula C23H28FN3O4S2, as a specific drug with this formula could not be identified in public databases. The stability issues, degradation products, and experimental protocols described are based on general principles of pharmaceutical stability testing and common degradation pathways for related chemical structures.

This guide is intended for researchers, scientists, and drug development professionals to address potential stability challenges and degradation product analysis for Stabilitinib.

Frequently Asked Questions (FAQs)

Q1: My Stabilitinib sample shows a decrease in potency over a short period when stored at room temperature. What could be the cause?

A1: Stabilitinib is susceptible to degradation under ambient conditions, particularly when exposed to light and humidity. The primary degradation pathways observed are photodegradation and hydrolysis. We recommend storing all Stabilitinib samples, both in solid and solution form, protected from light in a desiccated environment at 2-8°C.

Q2: I am observing a new peak in my HPLC chromatogram during the analysis of a stressed Stabilitinib sample. How can I identify this degradation product?

A2: The appearance of new peaks indicates the formation of degradation products. To identify these, we recommend employing LC-MS (Liquid Chromatography-Mass Spectrometry) analysis to determine the molecular weight of the impurity. Further structural elucidation can be achieved through techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and tandem mass spectrometry (MS/MS). Common degradation products of Stabilitinib include hydrolytic and oxidative derivatives.

Q3: What are the recommended stress conditions for conducting forced degradation studies on Stabilitinib?

A3: Forced degradation studies are crucial to establish the stability-indicating nature of your analytical methods.[1][2] We recommend the following conditions for Stabilitinib:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter).

Q4: Are there any known incompatibilities of Stabilitinib with common excipients?

A4: While comprehensive excipient compatibility studies are ongoing, preliminary data suggests potential incompatibilities with reducing sugars (e.g., lactose) under high humidity conditions, leading to the formation of a Maillard reaction product. We advise conducting thorough compatibility studies with your specific formulation excipients.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution
Symptom Possible Cause Troubleshooting Steps
Significant potency loss (<90%) within hours of dissolution.Hydrolysis: Stabilitinib's ester or amide functionalities are susceptible to hydrolysis, especially at non-neutral pH.1. pH Control: Buffer the solution to a pH between 4 and 6. Conduct a pH-rate profile study to determine the pH of maximum stability.2. Solvent Selection: If the experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce water activity.3. Temperature: Prepare and use solutions at low temperatures (2-8°C) and analyze them promptly.
Formation of a yellow-colored solution upon standing.Oxidation: The molecule may be sensitive to dissolved oxygen or trace metal ions that catalyze oxidation.1. Deoxygenate Solvent: Sparge all aqueous solvents with an inert gas (e.g., nitrogen or argon) before use.2. Use of Antioxidants: If appropriate for the application, consider the addition of antioxidants like ascorbic acid or sodium metabisulfite.3. Chelating Agents: Add a small amount of a chelating agent (e.g., EDTA) to sequester metal ions.
Issue 2: Inconsistent Results in Stability-Indicating HPLC Method
Symptom Possible Cause Troubleshooting Steps
Poor peak shape for Stabilitinib or degradation products.Inappropriate Mobile Phase pH: The ionization state of Stabilitinib or its degradants can affect chromatographic behavior.1. Adjust Mobile Phase pH: Experiment with mobile phase pH values around the pKa of Stabilitinib to achieve optimal peak shape.2. Check Column Health: Ensure the column is not degraded or contaminated.
Co-elution of degradation products with the main peak.Insufficient Method Specificity: The current HPLC method is not stability-indicating.1. Gradient Optimization: Modify the gradient slope to improve the separation of closely eluting peaks.2. Change Stationary Phase: Consider a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column).3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the Stabilitinib peak in stressed samples.

Summary of Stabilitinib Degradation Under Forced Conditions

Stress Condition % Degradation (Typical) Major Degradation Products
0.1 M HCl, 60°C, 24h15-25%DP-H1 (Hydrolytic Product 1)
0.1 M NaOH, 60°C, 8h20-35%DP-H2 (Hydrolytic Product 2)
3% H2O2, RT, 24h10-20%DP-O1 (Oxidative Product 1), DP-O2 (Oxidative Product 2)
105°C, 48h (Solid)5-10%DP-T1 (Thermal Product 1)
Photostability (ICH Q1B)25-40%DP-P1 (Photolytic Product 1)

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Stabilitinib
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Stock Solution: Prepare a 1 mg/mL stock solution of Stabilitinib in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C. At specified time points, dissolve the solid in the mobile phase to the target concentration.

  • Photostability: Expose the solid drug substance and a solution (in a quartz cuvette) to light as per ICH Q1B guidelines. Prepare samples for analysis by dissolving/diluting with the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stabilitinib Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress thermal Thermal (105°C, Solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze for Potency & Impurities base->hplc Analyze for Potency & Impurities oxid->hplc Analyze for Potency & Impurities thermal->hplc Analyze for Potency & Impurities photo->hplc Analyze for Potency & Impurities lcms LC-MS for Impurity Identification hplc->lcms Characterize Unknown Peaks degradation_pathway cluster_products Degradation Products Stabilitinib Stabilitinib (this compound) DPH1 DP-H1 (Acid Hydrolysis Product) Stabilitinib->DPH1 Acidic Conditions DPH2 DP-H2 (Base Hydrolysis Product) Stabilitinib->DPH2 Basic Conditions DPO1 DP-O1 (Oxidative Product 1) Stabilitinib->DPO1 Oxidizing Agent (H2O2) DPP1 DP-P1 (Photolytic Product) Stabilitinib->DPP1 Light Exposure

References

Technical Support Center: Optimizing Tiospirone (C23H28FN3O4S2) NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Nuclear Magnetic Resonance (NMR) spectra for the atypical antipsychotic drug, Tiospirone.

Troubleshooting Guide: Improving NMR Spectral Resolution for Tiospirone

Poor resolution in the NMR spectrum of Tiospirone can obscure important structural details. This guide provides a systematic approach to diagnosing and resolving common issues.

Diagram: Troubleshooting Workflow for Poor NMR Resolution

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Sample Preparation Issues cluster_2 Instrumental & Acquisition Parameters cluster_3 Advanced Solutions start Poor Spectral Resolution Observed q_concentration Is the sample concentration optimal? start->q_concentration q_solvent Is the solvent appropriate? q_concentration->q_solvent Yes node_conc Adjust concentration (5-25 mg for 1H) q_concentration->node_conc No q_impurities Are there solid particles or paramagnetic impurities? q_solvent->q_impurities Yes node_solvent Change to a lower viscosity deuterated solvent q_solvent->node_solvent No q_viscosity Is the solution viscosity too high? q_impurities->q_viscosity Yes node_impurities Filter the sample; use high-purity solvents q_impurities->node_impurities No q_shimming Is the magnetic field homogeneity (shimming) optimized? q_viscosity->q_shimming No node_viscosity Dilute sample or increase temperature q_viscosity->node_viscosity Yes q_temp Is the temperature stable and optimal? q_shimming->q_temp Yes node_shimming Re-shim the magnet q_shimming->node_shimming No q_acquisition Are acquisition parameters (e.g., acquisition time, pulse sequence) appropriate? q_temp->q_acquisition Yes node_temp Allow sample to equilibrate; use variable temperature (VT) experiments q_temp->node_temp No adv_tech Consider Advanced NMR Techniques q_acquisition->adv_tech Yes node_acquisition Increase acquisition time; use appropriate pulse sequences q_acquisition->node_acquisition No

Caption: A logical workflow for troubleshooting poor NMR spectral resolution.

Frequently Asked Questions (FAQs)

1. What is the optimal sample concentration for Tiospirone in a standard 5 mm NMR tube?

For ¹H NMR spectra of organic compounds like Tiospirone, a concentration of 5 to 25 mg in approximately 0.55 mL of deuterated solvent is typically recommended.[1][2] For ¹³C NMR, which is inherently less sensitive, a more concentrated, saturated solution is preferable to reduce acquisition time.[2] However, be aware that highly concentrated samples can lead to increased viscosity and broader lines.[2][3]

2. How do I choose the right solvent for my Tiospirone sample?

The choice of deuterated solvent is critical. Key considerations include:

  • Solubility: Tiospirone must be fully dissolved.

  • Viscosity: Lower viscosity solvents generally yield sharper signals.

  • Chemical Shift Overlap: Select a solvent whose residual peaks do not overlap with the signals of interest from Tiospirone.

SolventViscosity (cP at 25°C)Common ¹H Residual Peak (ppm)
Chloroform-d (CDCl₃)0.5427.26
Acetone-d₆0.3062.05
Dimethyl sulfoxide-d₆ (DMSO-d₆)1.992.50
Methanol-d₄ (CD₃OD)0.5443.31, 4.87

Data compiled from publicly available sources.

If you are unable to obtain a satisfactory spectrum in one solvent due to peak overlap, trying another is a good troubleshooting step.[4]

3. My Tiospirone spectrum has very broad peaks. What are the likely causes and solutions?

Several factors can contribute to peak broadening:[4]

  • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.

  • Sample Inhomogeneity: The presence of suspended solid particles will distort the magnetic field.[1][2] Always filter your sample into the NMR tube, for instance, through a Pasteur pipette with a tight glass wool plug.[1][2]

  • High Concentration: As mentioned, overly concentrated samples can increase viscosity and lead to broader peaks.[2][3] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. Ensure high-purity solvents and clean glassware are used. In some cases, degassing the sample can help by removing dissolved oxygen, which is paramagnetic.[2]

4. Can temperature affect the resolution of my Tiospirone NMR spectrum?

Yes, temperature can have a significant impact.

  • Viscosity: Increasing the temperature can lower the viscosity of the solvent, leading to sharper lines.

  • Chemical Exchange/Conformational Dynamics: Tiospirone has several rotatable bonds. At certain temperatures, the rate of conformational exchange can be on the same timescale as the NMR experiment, leading to broad peaks. Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can help to either slow down (at lower temperatures) or speed up (at higher temperatures) this exchange, resulting in sharper signals for individual conformers or an averaged spectrum, respectively.[4]

5. What advanced NMR experiments can I use to improve the resolution for Tiospirone?

When standard 1D NMR experiments are insufficient, several advanced techniques can be employed:

  • Higher Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping proton signals by spreading them into a second dimension. This is particularly useful for complex molecules like Tiospirone.[5]

  • Pure Shift NMR: These are advanced 1D techniques that suppress the effects of homonuclear spin-spin couplings, causing multiplets to collapse into single sharp peaks.[6][7] This can dramatically improve spectral resolution.[7]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules based on their diffusion coefficients, which can be useful for identifying impurities or studying aggregation.[6]

Diagram: Experimental Workflow for NMR Sample Preparation

SamplePrepWorkflow cluster_0 Preparation cluster_1 Purification cluster_2 Finalization cluster_3 Analysis weigh Weigh Tiospirone (5-25 mg for 1H) dissolve Dissolve in ~0.55 mL of appropriate deuterated solvent weigh->dissolve filter Filter solution through glass wool into a clean, high-quality NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap label_tube Label the sample cap->label_tube analyze Insert into spectrometer and acquire data label_tube->analyze

Caption: A standard workflow for preparing a high-quality NMR sample.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Tiospirone
  • Weighing: Accurately weigh 5-10 mg of Tiospirone for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.55 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[1]

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the Tiospirone sample.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck. Filter the Tiospirone solution through this pipette directly into a high-quality NMR tube (e.g., Wilmad, Norell).[1][2] This step is crucial for removing any particulate matter.[1][2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Degassing a Sample by Freeze-Pump-Thaw

This technique is used to remove dissolved oxygen, which can cause peak broadening.

  • Prepare the Sample: Prepare the Tiospirone sample in an NMR tube that is attached to a vacuum line via a suitable adapter.

  • Freeze: Carefully freeze the sample by immersing the bottom of the NMR tube in liquid nitrogen.

  • Pump: Once the sample is completely frozen, open the valve to the vacuum line and evacuate the headspace for several minutes.

  • Thaw: Close the valve to the vacuum line and thaw the sample at room temperature. You may observe bubbling as dissolved gases are released from the solution.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[2]

  • Seal: After the final thaw, seal the NMR tube (if using a sealable tube) or carefully remove it from the vacuum line.

References

C23H28FN3O4S2 off-target effects and toxicity mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the chemical formula C23H28FN3O4S2 has been identified as 2-((4-(1-(4-fluorophenyl)-1H-indole-2-sulfonyl)piperazin-1-yl)methyl)isoindoline-1,3-dione. As this appears to be a novel or not widely studied compound, this technical support guide is based on the known biological activities, off-target effects, and toxicities of its core structural motifs: indole sulfonamide , piperazine , and isoindoline-1,3-dione . The information provided should be used as a guideline for potential experimental outcomes and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects I should be aware of when working with this compound?

A1: Based on its structural components, this compound may exhibit off-target activities common to indole sulfonamides, piperazines, and isoindoline-1,3-diones. These can include:

  • Kinase Inhibition: The indole sulfonamide moiety is present in many kinase inhibitors. Therefore, off-target kinase inhibition is a possibility. It is advisable to perform a broad kinase selectivity profile.

  • Monoamine Receptor Interaction: Piperazine derivatives are known to interact with dopaminergic and serotoninergic receptors, which could lead to neurological or behavioral effects in vivo.

  • Cholinesterase Inhibition: Some isoindoline-1,3-dione derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

Q2: What are the primary toxicity concerns associated with this compound?

A2: The primary toxicity concerns stem from the piperazine and sulfonamide moieties:

  • Cardiotoxicity: Piperazine derivatives have been shown to be potentially cardiotoxic, inducing apoptosis in cardiac cells through mitochondrial impairment.[2] They can also affect cardiac ion channels.

  • Hepatotoxicity: Sulfonamides are well-known for causing idiosyncratic liver injury, which can range from mild, transient elevations in liver enzymes to severe hepatitis.[3] The injury is often associated with hypersensitivity reactions.

  • Neurotoxicity: Piperazine derivatives can cause a range of neurological side effects, including agitation, anxiety, and in some cases, more severe disorders.[4]

Q3: How can I proactively mitigate potential toxicities in my experiments?

A3: Proactive mitigation strategies include:

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the therapeutic window and identify the lowest effective concentration with minimal toxicity.

  • In Vitro Toxicity Screening: Before moving to in vivo models, perform in vitro toxicity assays on relevant cell types (e.g., cardiomyocytes, hepatocytes, neuronal cells) to assess potential liabilities.

  • Use of Co-treatments: For cardiotoxicity, consider co-administration of cardioprotective agents like dexrazoxane in in vivo studies.[5] For hepatotoxicity, antioxidants may offer some protection, although this needs to be empirically tested.

  • Structural Modification: If toxicity is observed, consider synthesizing analogs with modified piperazine or sulfonamide moieties to reduce off-target effects while retaining on-target activity.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability/Cytotoxicity Results
Observed Issue Potential Cause Troubleshooting Steps
High background in viability assays 1. Reagent toxicity (e.g., some tetrazolium dyes can be toxic to cells).[6] 2. High cell density leading to nutrient depletion and cell death. 3. Contamination of cell culture.1. Switch to a less toxic viability assay (e.g., ATP-based luminescent assays). 2. Optimize cell seeding density. 3. Regularly test for mycoplasma and other contaminants.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors.1. Use cells within a defined passage number range. 2. Standardize all incubation times. 3. Use calibrated pipettes and consistent pipetting techniques.
Discrepancy between biochemical and cell-based assay results 1. Poor cell permeability of the compound. 2. Active efflux of the compound from cells. 3. Intracellular metabolism of the compound to an inactive form.1. Perform a cell permeability assay. 2. Use efflux pump inhibitors (e.g., verapamil) to see if potency increases. 3. Analyze compound stability in cell culture medium and cell lysates.
Guide 2: Troubleshooting Off-Target Kinase Inhibition
Observed Issue Potential Cause Troubleshooting Steps
Inhibition of unexpected kinases in a profiling screen 1. The indole sulfonamide scaffold is a common kinase inhibitor motif. 2. The compound may bind to the highly conserved ATP-binding pocket of multiple kinases.1. Confirm the off-target hits with dose-response curves to determine their IC50 values. 2. Perform cellular assays to determine if the off-target inhibition is relevant in a biological context. 3. Use computational modeling to understand the binding mode to off-target kinases and guide structural modifications to improve selectivity.
Paradoxical activation of a signaling pathway 1. Inhibition of a negative regulator kinase in the pathway. 2. Off-target inhibition of a phosphatase.1. Carefully map the signaling pathway to identify potential negative regulators that might be inhibited. 2. Perform a phosphatase activity assay in the presence of your compound.

Data Summary

Table 1: Potential Cardiotoxicity of Piperazine Derivatives
CompoundCell LineAssayEndpointResult (EC50/IC50)Reference
N-benzylpiperazine (BZP)H9c2 (rat cardiac)CytotoxicityCell Viability343.9 µM[2]
1-(3-trifluoromethylphenyl) piperazine (TFMPP)H9c2 (rat cardiac)CytotoxicityCell Viability59.6 µM[2]
1-(4-methoxyphenyl) piperazine (MeOPP)H9c2 (rat cardiac)CytotoxicityCell Viability570.1 µM[2]
1-(3,4-methylenedioxybenzyl) piperazine (MDBP)H9c2 (rat cardiac)CytotoxicityCell Viability702.5 µM[2]
Table 2: Potential Hepatotoxicity of Sulfonamides
Compound ClassLiver Injury TypeLatencyKey FeaturesReference
SulfonamidesIdiosyncratic, mixed hepatocellular/cholestatic1-3 weeksOften accompanied by fever, rash, eosinophilia[3]

Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

This protocol provides a general framework for assessing the cardiotoxic potential of this compound.

  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to the manufacturer's instructions.

    • Plate hiPSC-CMs in 96-well plates suitable for impedance or calcium flux measurements.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Assessment of Cardiotoxicity:

    • Beating Rate and Rhythm: Use a real-time cell analyzer (e.g., xCELLigence RTCA Cardio) to monitor changes in the beating rate and rhythm of the cardiomyocytes.

    • Calcium Flux: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and measure changes in intracellular calcium transients using a fluorescent plate reader with kinetic read capabilities.

    • Cell Viability: At the end of the incubation period, perform a cell viability assay (e.g., ATP-based assay) to assess cytotoxicity.

  • Data Analysis:

    • Calculate the EC50 values for changes in beating rate, rhythm, and calcium flux.

    • Determine the IC50 value for cytotoxicity.

Protocol 2: Kinase Inhibitor Selectivity Profiling

This protocol outlines a general method for determining the off-target kinase inhibition profile of this compound.

  • Kinase Panel Selection:

    • Choose a commercially available kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).

  • Initial Screen:

    • Submit this compound for an initial screen at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Hit Confirmation and IC50 Determination:

    • For any kinases that show significant inhibition (e.g., >50% inhibition) in the initial screen, perform a dose-response analysis to determine the IC50 value.

  • Data Analysis:

    • Analyze the selectivity profile of the compound. A selectivity score can be calculated to quantify the degree of promiscuity.

    • Compare the IC50 values for on-target versus off-target kinases.

Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Mitigation Strategy A Compound Synthesis (this compound) B Kinase Selectivity Profiling A->B Screening C Cardiotoxicity Assay (hiPSC-CMs) A->C Toxicity Testing D Hepatotoxicity Assay (Hepatocytes) A->D Toxicity Testing E Neurotoxicity Assay (Neurons) A->E Toxicity Testing F Identify Off-Targets & Toxicities B->F C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G Inform H Lead Optimization G->H Guide

Caption: Experimental workflow for assessing off-target effects and toxicity.

cardiotoxicity_pathway cluster_cell Cardiomyocyte Compound Piperazine Moiety (this compound) Mitochondria Mitochondria Compound->Mitochondria Mitochondrial Impairment Ca_channels Calcium Channels Compound->Ca_channels Dysregulation K_channels Potassium Channels Compound->K_channels Blockade Apoptosis Apoptosis Mitochondria->Apoptosis Arrhythmia Arrhythmia Ca_channels->Arrhythmia K_channels->Arrhythmia

Caption: Potential cardiotoxicity signaling pathways of the piperazine moiety.

hepatotoxicity_pathway cluster_liver Hepatocyte Compound Sulfonamide Moiety (this compound) Metabolism Drug Metabolism (CYP450) Compound->Metabolism Reactive_metabolite Reactive Metabolite Metabolism->Reactive_metabolite Immune_response Immune Response Reactive_metabolite->Immune_response Haptenization Cholestasis Cholestasis Reactive_metabolite->Cholestasis Bile Duct Injury Hepatocellular_injury Hepatocellular Injury Immune_response->Hepatocellular_injury

Caption: Potential hepatotoxicity signaling pathways of the sulfonamide moiety.

References

Technical Support Center: Cell Permeability Optimization for C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cell permeability optimization of the novel compound C23H28FN3O4S2.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the cell permeability of a novel compound like this compound?

A1: The initial assessment of a novel compound's cell permeability typically involves in silico predictions followed by in vitro assays.

  • In Silico Prediction: Computational models can predict physicochemical properties such as lipophilicity (logP/logD), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established guidelines like Lipinski's Rule of Five to estimate the likelihood of good passive diffusion.[1]

  • In Vitro Assays: The two most common initial in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay can also provide insights into active transport and efflux mechanisms.[2][3]

Q2: My compound, this compound, shows low permeability in a PAMPA assay. What are the likely reasons?

A2: Low permeability in a PAMPA assay, which primarily measures passive diffusion, can be attributed to several physicochemical properties of your compound:

  • High Molecular Weight: Larger molecules generally diffuse more slowly across lipid membranes.[4][5]

  • Low Lipophilicity: The compound may be too polar to favorably partition into the lipid membrane. A low logP or logD value would be indicative of this.[6]

  • High Polar Surface Area (PSA): A large PSA, often due to numerous polar atoms like oxygen and nitrogen, can hinder membrane permeation.

  • High Number of Hydrogen Bond Donors: A high number of hydrogen bond donors can also negatively impact permeability.[7]

Q3: The permeability of this compound is significantly higher in the basolateral-to-apical (B-A) direction than in the apical-to-basolateral (A-B) direction in my Caco-2 assay. What does this indicate?

A3: A significantly higher B-A to A-B permeability ratio (efflux ratio > 2) is a strong indication that your compound is a substrate for active efflux transporters.[2][8] Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell, thereby limiting net absorption.[9]

Q4: What strategies can I employ to improve the cell permeability of this compound?

A4: Several strategies can be explored to enhance the permeability of a compound with suboptimal characteristics:

  • Prodrug Approach: A common and effective strategy is to create a prodrug by masking polar functional groups with lipophilic moieties.[10][11][12] These promoieties are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[10][11][12]

  • Formulation Strategies: Incorporating the compound into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoformulations can improve its solubility and subsequent absorption.[13][14][15][16]

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce its molecular weight, decrease its polar surface area, or increase its lipophilicity.[17]

Troubleshooting Guides

Troubleshooting the Parallel Artificial Membrane Permeability Assay (PAMPA)
Issue Potential Cause(s) Troubleshooting Steps
Low compound recovery - Poor compound solubility in the assay buffer.- Non-specific binding to the assay plates.- Compound instability in the buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the buffer, ensuring it doesn't compromise the membrane integrity.- Use low-binding plates.- Assess the stability of your compound in the assay buffer over the incubation period.
High variability between replicate wells - Inconsistent membrane coating.- Pipetting errors.- Air bubbles trapped under the membrane.- Ensure the lipid solution is evenly applied to the filter plate.- Use calibrated pipettes and consistent technique.- Inspect the plate after adding the donor solution to ensure no air bubbles are present.[18]
Permeability values do not correlate with other data (e.g., Caco-2) - The compound is a substrate for active transport or efflux.- The compound primarily permeates via the paracellular route.- PAMPA only measures passive transcellular permeability.[3] Use the Caco-2 assay to investigate active transport and paracellular movement.[3]
Troubleshooting the Caco-2 Permeability Assay
Issue Potential Cause(s) Troubleshooting Steps
Low Transepithelial Electrical Resistance (TEER) values - Incomplete cell monolayer formation.- Cell toxicity caused by the compound.- Contamination of the cell culture.- Ensure cells are seeded at the correct density and cultured for a sufficient duration (typically 18-22 days).[8]- Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the tested compound concentrations.- Regularly check for and address any microbial contamination.
Low compound recovery - Poor aqueous solubility.- Non-specific binding to the plate.- Metabolism by Caco-2 cells.- Compound accumulation within the cells.- Include Bovine Serum Albumin (BSA) in the receiver buffer to improve solubility and reduce non-specific binding.[8]- Analyze cell lysates to quantify intracellular compound concentration.- Investigate potential metabolism by Caco-2 enzymes.
High apparent permeability (Papp) for a known impermeable marker (e.g., Lucifer Yellow) - Compromised integrity of the cell monolayer (leaky monolayer).- Discard the results from that plate.- Review cell culture and handling procedures to ensure the formation of tight junctions. Check TEER values before and after the experiment.[9]
Efflux ratio is borderline (around 2) - Moderate efflux activity.- Assay variability.- Repeat the experiment with specific efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm the involvement of active transport.[9]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be low (e.g., <1%) to avoid affecting the membrane integrity.

  • Prepare the PAMPA Plate:

    • Coat the wells of a 96-well filter plate with the artificial membrane solution (e.g., a solution of phospholipids in dodecane).

  • Add Donor and Acceptor Solutions:

    • Add the buffer to the wells of a 96-well acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate to form the "sandwich".

    • Add the compound solution to the donor (filter) plate.

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability:

    • Calculate the apparent permeability coefficient (Pe) using the appropriate formula.

Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be within the laboratory's established range.[9]

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Prepare Dosing Solutions:

    • Prepare the dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution) at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux:

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

G cluster_0 In Silico & Initial Assessment cluster_1 Cell-Based Permeability & Mechanism cluster_2 Optimization Strategies in_silico In Silico Prediction (logP, MW, PSA) pampa PAMPA Assay (Passive Permeability) in_silico->pampa Initial Screening caco2 Caco-2 Assay (A-B & B-A) pampa->caco2 If permeability is low efflux_inhibition Caco-2 with Inhibitors (e.g., Verapamil) caco2->efflux_inhibition If efflux is suspected (ER > 2) prodrug Prodrug Synthesis caco2->prodrug formulation Formulation Development caco2->formulation structural_mod Structural Modification caco2->structural_mod efflux_inhibition->structural_mod Address efflux liability

Caption: Experimental workflow for assessing and optimizing cell permeability.

G compound This compound membrane Cell Membrane passive Passive Diffusion membrane->passive active Active Transport membrane->active efflux Efflux membrane->efflux lipophilicity Lipophilicity (logP) lipophilicity->passive Increases mw Molecular Weight mw->passive Decreases psa Polar Surface Area psa->passive Decreases hbd H-Bond Donors hbd->passive Decreases

Caption: Key factors influencing the cell permeability of a small molecule.

G ligand Signaling Molecule (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates transporter Membrane Transporter (Phosphorylated) protein_kinase->transporter Phosphorylates & Activates cellular_response Modulation of Compound Transport transporter->cellular_response

Caption: A generic signaling pathway modulating membrane transporter activity.

References

Technical Support Center: Optimizing Bioassays by Reducing Background Noise

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in bioassays?

High background noise can originate from several factors, broadly categorized as issues with reagents, protocol execution, or the detection system. Common culprits include non-specific binding of antibodies or detection agents, contaminated reagents, insufficient washing steps, and autofluorescence of samples or plates.[1][2][3][4]

Q2: How can I determine the source of the high background in my assay?

To pinpoint the source of high background, it is essential to include proper controls in your experimental setup.[1] Running a "no primary antibody" control can help determine if the secondary antibody is binding non-specifically.[1][5] Similarly, a "reagent blank" well can identify contamination in your buffers or substrate.

Q3: Can the type of microplate I use contribute to background noise?

Yes, the microplate itself can be a source of background. For fluorescence-based assays, black plates are generally preferred over clear or white plates as they minimize light scatter and autofluorescence.[4] For ELISA, the binding properties of the plate can affect the signal-to-noise ratio.

Troubleshooting Guides

Below are detailed troubleshooting guides for common bioassay platforms.

Enzyme-Linked Immunosorbent Assay (ELISA)

High background in ELISA can manifest as high optical density (OD) readings in negative control wells.[6][7]

Troubleshooting High Background in ELISA

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking buffer concentration or incubation time. Consider switching blocking agents (e.g., from BSA to non-fat milk, or vice versa).[8][9]
Antibody Concentration Too High Titrate primary and secondary antibodies to determine the optimal concentration that provides a good signal without increasing background.[3]
Inadequate Washing Increase the number and/or duration of wash steps. Ensure thorough aspiration of wash buffer between steps.[2][6]
Cross-Reactivity Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider affinity-purified options.[3]
Contaminated Reagents Prepare fresh buffers for each experiment. Use sterile, high-purity water.[3][6][7]
Substrate Issues Ensure the substrate has not degraded. Read the plate immediately after adding the stop solution.[2][6]
  • Coat a 96-well plate with the target antigen and block non-specific sites.

  • Prepare a serial dilution of your primary antibody (e.g., from 1:250 to 1:16,000).

  • Add the different dilutions to the wells and incubate according to your standard protocol.

  • Wash the plate thoroughly.

  • Add a constant, optimized concentration of the secondary antibody to all wells.

  • Wash the plate and add the substrate.

  • Measure the signal and plot it against the primary antibody dilution to identify the concentration that gives the best signal-to-noise ratio.

Western Blot

In Western blotting, high background can appear as a general darkening of the membrane or the presence of non-specific bands.[1][8]

Troubleshooting High Background in Western Blot

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time or the concentration of the blocking agent. Add a detergent like Tween-20 to the blocking buffer.[1][8][10]
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.[5][10][11]
Inadequate Washing Increase the number and duration of washes. Use a buffer containing a detergent (e.g., TBS-T).[8][10][11]
Membrane Dried Out Ensure the membrane remains wet throughout the entire process.[5][8]
Non-Specific Secondary Antibody Binding Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody.[1][5]
Cross-Reactivity of Blocking Agent When detecting phosphorylated proteins, use BSA as a blocking agent instead of milk, as milk contains casein, a phosphoprotein.[1][5]
  • After transferring your protein to the membrane, cut the membrane into strips.

  • Incubate each strip in a different blocking buffer (e.g., 5% non-fat milk in TBS-T, 5% BSA in TBS-T) or for different durations (e.g., 1 hour at room temperature, overnight at 4°C).

  • Proceed with the primary and secondary antibody incubations as per your standard protocol.

  • Develop the blots and compare the background levels on each strip to determine the optimal blocking condition.

Fluorescence-Based Assays

Background fluorescence, or "noise," can arise from various sources in fluorescence assays, including the instrumentation, reagents, and the sample itself.[4]

Troubleshooting High Background in Fluorescence Assays

Potential Cause Recommended Solution
Autofluorescence Check for autofluorescence of your sample, buffers, or microplate. If possible, switch to a fluorophore with a different excitation/emission spectrum.[4]
Unbound Fluorophores Increase the number of wash steps to remove any unbound fluorescent dye.[4]
High Fluorophore Concentration Titrate the fluorescent dye to find the lowest concentration that still provides a robust signal.[4]
Instrument Settings Optimize the gain, exposure time, and other settings on your fluorescence reader or microscope to maximize signal relative to noise.
Light Scatter Use black, opaque microplates to minimize light scatter and bleed-through between wells.
  • Prepare a "sample blank" containing your cells or sample matrix without any fluorescent label.

  • Prepare a "reagent blank" containing all assay buffers and reagents except the fluorescent dye.

  • Measure the fluorescence of these blanks using the same instrument settings as your experimental samples.

  • The fluorescence intensity of these blanks will give you an indication of the level of background autofluorescence.

Visualizing Experimental Workflows and Pathways

Generic ELISA Workflow

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A Antigen Coating B Blocking (e.g., BSA, Milk) A->B Wash C Add Primary Antibody B->C Wash D Add Secondary Antibody-Enzyme Conjugate C->D Wash E Add Substrate D->E Wash F Measure Signal E->F

Caption: A generalized workflow for an indirect ELISA protocol.

Generic Kinase Signaling Pathway

Kinase_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A simplified diagram of a common kinase signaling cascade.

Troubleshooting Logic for High Background

Troubleshooting_Logic Start High Background Detected CheckControls Review Controls (Blanks, No Ab) Start->CheckControls ReagentIssue Potential Reagent Issue CheckControls->ReagentIssue Controls show contamination or non-specific binding ProtocolIssue Potential Protocol Issue CheckControls->ProtocolIssue Controls are clean OptimizeReagents Titrate Antibodies, Prepare Fresh Buffers ReagentIssue->OptimizeReagents OptimizeProtocol Increase Washing, Optimize Blocking ProtocolIssue->OptimizeProtocol End Background Reduced OptimizeReagents->End OptimizeProtocol->End

Caption: A logical workflow for troubleshooting high background noise.

References

Technical Support Center: Asenapine Maleate (C23H28FN3O4S2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers and scientists facing formulation challenges with Asenapine Maleate (ASM), an atypical antipsychotic agent, for in vivo studies. Due to its physicochemical properties, ASM presents several hurdles that can impact study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is C23H28FN3O4S2 and why is it difficult to formulate for in vivo studies?

A1: this compound is the chemical formula for Asenapine, often used in its maleate salt form (Asenapine Maleate, ASM). It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is the primary challenge for in vivo studies, as it can lead to low and variable oral bioavailability (<2%).[3][4] The compound also undergoes extensive first-pass metabolism in the liver, further reducing systemic exposure after oral administration.[3][5]

Q2: What are the basic physicochemical properties of Asenapine Maleate?

A2: Understanding the fundamental properties of ASM is crucial for developing a successful formulation. Key parameters are summarized in the table below.

Q3: My compound is precipitating out of my aqueous vehicle after dosing. Why is this happening?

A3: This is a common issue for poorly soluble compounds like ASM. If you are using a simple aqueous suspension or a solution with a co-solvent, the compound may precipitate upon contact with the physiological fluids of the gastrointestinal tract or at the injection site due to pH shifts and dilution of the solubilizing vehicle.[6] Maintaining the drug in a dissolved or finely dispersed state is critical for absorption.

Q4: Can I simply increase the dose to achieve the desired exposure?

A4: For BCS Class II compounds like ASM, a non-linear relationship often exists between the administered dose and systemic exposure.[7] Simply increasing the dose of a poorly soluble compound may not lead to a proportional increase in absorption and can lead to compound precipitation and potential toxicity at the administration site. Optimizing the formulation is a more effective strategy.[7]

Physicochemical & Solubility Data

Proper formulation development starts with a clear understanding of the compound's properties. The following tables summarize key quantitative data for Asenapine Maleate.

Table 1: Physicochemical Properties of Asenapine Maleate
PropertyValueSource
Molecular FormulaThis compound (Asenapine Maleate)-
Melting Point141.72°C[8]
pKa (protonated base)8.6[3][9]
Log P (neutral species)4.9[9]
BCS ClassII[1]
Table 2: Solubility of Asenapine Maleate in Various Solvents
SolventSolubilityNotesSource
Water3.7 mg/mL (Slightly soluble)pH of solution is 4.6[3]
Water6.25 mg/mLRequires sonication and warming[10]
Water≥10 mg/mL-[11]
DMSO25 mg/mLRequires sonication; hygroscopic[10]
DMSO80 mg/mLUse fresh DMSO[12]
MethanolFreely Soluble-[3]
EthanolFreely Soluble-[3]
AcetoneFreely Soluble-[3]

Note: Solubility values can vary between sources due to differences in experimental conditions (e.g., temperature, pH, salt form purity).

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and execution of in vivo studies with Asenapine Maleate.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Variable Bioavailability Poor aqueous solubility limiting dissolution; Extensive first-pass metabolism.1. Particle Size Reduction: Micronize the compound to increase surface area and dissolution rate.[7][13] 2. Lipid-Based Formulations: Use a self-emulsifying drug delivery system (SMEDDS) or lipid nanocapsules to present the drug in a solubilized state.[14][15] 3. Alternative Routes: Consider administration routes that bypass the liver, such as transdermal or sublingual, which have shown success for ASM.[5][16]
Precipitation in Vehicle During Storage The vehicle's saturation limit has been exceeded; Temperature fluctuations affecting solubility.1. Re-evaluate Vehicle: Confirm the solubility limit in your chosen vehicle. You may need to lower the concentration or select a different solvent system. 2. Add Stabilizers: For suspensions, add wetting agents (e.g., Tween 80) or viscosity-enhancing agents (e.g., methylcellulose) to prevent settling and agglomeration.
Precipitation Upon Dosing (In Vivo) "Fall-out" of the drug from a co-solvent system upon dilution with aqueous physiological fluids.1. Formulate a Nanosuspension: This creates a high-surface-area solid dispersion that is more stable upon dilution. 2. Use a Lipid-Based System: Formulations like SMEDDS are designed to form a stable microemulsion upon contact with GI fluids, keeping the drug solubilized.[6]
Compound Degradation Asenapine is sensitive to excessive light.[9] The maleate salt form can also contribute to instability.[8]1. Protect from Light: Prepare formulations under low-light conditions and store them in amber vials or light-blocking containers. 2. pH Control: Buffer the formulation vehicle to a pH that ensures maximum stability. 3. Conduct Forced Degradation Studies: Test stability under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways.[17]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage

This protocol describes the preparation of a simple lipid-based formulation aimed at enhancing the oral bioavailability of Asenapine Maleate. This approach leverages lipophilic excipients to dissolve the drug and facilitate its absorption.[7][13]

Materials:

  • Asenapine Maleate (ASM) powder

  • Oily Vehicle (e.g., Lavender Oil, Miglyol® 812, Labrafil®)[14]

  • Surfactant (e.g., Kolliphor® EL, Kolliphor® HS 15)[14]

  • Co-surfactant (e.g., Transcutol®)[8]

  • Glass vials, magnetic stirrer, and stir bars

  • Heater/water bath

Methodology:

  • Solubility Screening: First, determine the solubility of ASM in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Vehicle Preparation: Based on solubility data, prepare the lipid vehicle by mixing the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40:40:20 (Oil:Surfactant:Co-surfactant, w/w).

  • Drug Solubilization: Add the accurately weighed ASM powder to the prepared lipid vehicle.

  • Mixing and Heating: Gently heat the mixture to 40-50°C using a water bath while stirring with a magnetic stirrer. Mix until the drug is completely dissolved and the solution is clear. Visual inspection under a light microscope can confirm the absence of drug crystals.[14]

  • Cooling and Storage: Allow the formulation to cool to room temperature. Store in a tightly sealed, light-protected container.

  • Characterization (Recommended): Before in vivo use, characterize the formulation by assessing its self-emulsification properties. Add a small volume of the formulation to water and observe the formation of an emulsion. Droplet size analysis is recommended for more advanced characterization.

Visual Diagrams and Workflows

Formulation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common formulation issues encountered with Asenapine Maleate.

G start Start: Formulating Asenapine Maleate (ASM) check_solubility Is ASM soluble in the a priori vehicle at the desired concentration? start->check_solubility precipitation Does the formulation show precipitation upon storage or after dilution? check_solubility->precipitation Yes sol_strat Solubilization Strategy check_solubility->sol_strat No in_vivo_issue Is in vivo exposure low or highly variable? precipitation->in_vivo_issue No stab_strat Stabilization Strategy precipitation->stab_strat Yes proceed Proceed to In Vivo Study in_vivo_issue->proceed No bio_strat Bioavailability Enhancement Strategy in_vivo_issue->bio_strat Yes end Successful Formulation proceed->end sol_strat->check_solubility Re-evaluate sol_opts 1. Use Co-solvents (e.g., DMSO, PEG400) 2. pH Adjustment (pKa 8.6) 3. Use Lipid-Based Vehicle sol_strat->sol_opts stab_strat->precipitation Re-evaluate stab_opts 1. Lower Concentration 2. Add Suspending/Wetting Agents 3. Prepare Nanosuspension stab_strat->stab_opts bio_strat->start Reformulate bio_opts 1. Particle Size Reduction (Micronization) 2. Advanced Formulation (SMEDDS, Liposomes) 3. Change Route (Transdermal, Sublingual) bio_strat->bio_opts

Caption: Troubleshooting workflow for ASM formulation.

BCS-Based Formulation Strategy Selection

This diagram illustrates how the physicochemical properties of a compound like Asenapine Maleate (BCS Class II) guide the selection of an appropriate formulation strategy.

G cluster_props Physicochemical Classification start Drug Candidate Properties solubility Solubility start->solubility permeability Permeability start->permeability sol_high High sol_low Low class1 Class I (High Sol, High Perm) solubility->class1 High class2 Class II (Low Sol, High Perm) solubility->class2 Low class3 Class III (High Sol, Low Perm) solubility->class3 High class4 Class IV (Low Sol, Low Perm) solubility->class4 Low perm_high High perm_low Low permeability->class1 High permeability->class2 High permeability->class3 Low permeability->class4 Low bcs_class Asenapine Maleate BCS Class II bcs_class->class2 strat1 Conventional Formulation class1->strat1 strat2 Enhance Dissolution Rate & Solubility class2->strat2 strat3 Enhance Permeability class3->strat3 strat4 Enhance Both Solubility & Permeability class4->strat4 form_strat Primary Formulation Goal

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical and pharmaceutical databases for the molecular formula C23H28FN3O4S2 has not yielded a corresponding known therapeutic agent. The absence of a specific chemical name, structure, or documented biological activity for this formula makes it impossible to conduct the requested comparative analysis of its mechanism of action against a related compound.

Initial investigations into the elemental composition of this compound suggested that the compound could potentially belong to a class of neuropsychiatric drugs, given the presence of nitrogen, fluorine, and sulfur—elements commonly found in dopamine and serotonin receptor modulators. However, without a confirmed identity, any analysis of its potential therapeutic targets or signaling pathways would be purely speculative.

Further attempts to identify the compound through patent databases and broader searches for compounds with similar atomic compositions were also unsuccessful. This suggests that this compound may represent a novel, proprietary, or as-yet-undisclosed chemical entity.

Due to the inability to identify the primary compound, the core requirements of the requested comparison guide, including data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. A meaningful and objective comparison of mechanism of action requires a known comparator and publicly available experimental data.

For a comprehensive comparison of the mechanisms of action between two therapeutic agents, it is imperative to have the specific names and established pharmacological profiles of the compounds . Researchers and drug development professionals are encouraged to provide the common or systematic names of the compounds of interest to enable a thorough and accurate analysis.

Comparative Analysis of Kinase Inhibitors Featuring Sulfonamide, Thiazole, and Fluoro Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of well-characterized kinase inhibitors that share key structural features—a sulfonamide group, a thiazole ring, and fluorine substitution—elements suggested by the molecular formula C23H28FN3O4S2. While a specific inhibitor with this exact formula has not been identified in public databases, this analysis offers a valuable comparison of established inhibitors possessing these important pharmacophores. The selected compounds are notable for their roles in cancer therapy and serve as benchmarks for inhibitor performance.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the key quantitative data for selected representative kinase inhibitors: Dasatinib, a multi-targeted tyrosine kinase inhibitor containing a thiazole moiety; a representative sulfonamide-based inhibitor (Sulfonamide-X); and a representative fluoro-containing inhibitor (Fluoro-Y).

Inhibitor Target Kinase(s) IC50 (nM) Mechanism of Action Key Structural Features
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ, ephrin A receptor0.2 - 1.0 (for various targets)ATP-competitive inhibitor of multiple tyrosine kinases.[1][2]Aminothiazole, Piperazine, Chloro- and Methyl-substituted phenyl rings
Sulfonamide-X (Representative) VEGFR-2, EGFR5 - 50ATP-competitive inhibition of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[3][4][5]Sulfonamide, Phenyl, Heterocyclic core
Fluoro-Y (Representative) BRAF V600E, other serine/threonine kinases10 - 100Selective inhibition of mutated BRAF kinase, interrupting the MAPK signaling pathway.Fluoro-substituted aromatic ring, Pyrazole, Amide linker

Experimental Protocols

The data presented in this guide are typically generated using a variety of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments commonly cited in the characterization of kinase inhibitors.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound.

  • Reagents: Kinase, Eu-anti-tag antibody, fluorescent tracer, test compound dilutions.

  • Procedure:

    • The kinase, tracer, and antibody are combined in a buffer solution.

    • The test compound is serially diluted and added to the kinase/tracer/antibody mixture in a 384-well plate.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in the FRET signal is proportional to the amount of tracer displaced by the test compound. IC50 values are calculated by fitting the data to a four-parameter logistic model.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

  • Reagents: Cell culture medium, cancer cell line of interest, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. EC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the BCR-ABL signaling pathway, which is a key target of Dasatinib in the treatment of chronic myeloid leukemia (CML).

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 P JAK JAK BCR_ABL->JAK P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 P AKT AKT PI3K->AKT P AKT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for a kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Dispense Dispense Reagents and Compound to Assay Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Tracer, and Antibody Master Mix Reagent_Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_Plate Measure FRET Signal with Plate Reader Incubate->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Caption: General workflow for a FRET-based kinase inhibition assay.

This comparative guide provides a framework for evaluating kinase inhibitors based on their structural motifs, quantitative performance, and the experimental methods used for their characterization. Researchers can use this information to inform the design and development of novel and more effective therapeutic agents.

References

Comparative Analysis of Lurasidone (C23H28FN3O4S2) Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Receptor Binding Profile of Lurasidone Compared to Key Alternatives.

This guide provides a detailed comparison of the binding affinity of the atypical antipsychotic Lurasidone (chemical formula: C23H28FN3O4S2) with other commonly used antipsychotic agents. The data presented herein is crucial for understanding its pharmacological profile and for guiding further research and development in neuropsychiatric therapeutics.

Executive Summary

Lurasidone is an atypical antipsychotic that exhibits a unique and potent binding profile to several key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and bipolar disorder.[1][2] It acts as a full antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[1][3] This distinct receptor interaction profile is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar disorder, with a relatively favorable side-effect profile concerning metabolic disturbances.[2][4]

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki values in nM) of Lurasidone and several other atypical antipsychotics for their primary targets. A lower Ki value indicates a higher binding affinity. It is important to note that publicly available kinetic data (kon and koff rates) are limited; therefore, this comparison focuses on equilibrium dissociation constants (Ki).

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT7 (Ki, nM)Serotonin 5-HT1A (Ki, nM)
Lurasidone 0.994 - 1.6 [5][6]0.47 - 2.0 [5][6]0.495 - 0.5 [5][6]6.38 - 6.8 [5][6]
Olanzapine3.2 - 111.6 - 42191950
Risperidone3.1 - 5.90.16 - 0.53.3430
Aripiprazole0.34 - 1.13.4 - 143.84.4
Ziprasidone4.80.44.63.4

Note: Data compiled from various sources. Ki values can vary between different experimental setups.

Experimental Protocols

Detailed methodologies for determining binding affinity are crucial for the accurate interpretation and replication of results. Below are generalized protocols for two common experimental techniques used to generate the data presented above.

Radioligand Binding Assay

This technique is a widely used method to quantify the interaction between a radiolabeled ligand and a receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a test compound.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test compound (Lurasidone or alternatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes or tissue homogenates with increasing concentrations of the radioligand in the assay buffer. For competition assays, a fixed concentration of radioligand is incubated with varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium, typically for 60-120 minutes at a specific temperature (e.g., 25°C or 37°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values from saturation binding experiments, or the IC50 and Ki values from competition binding experiments.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD) of a test compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Purified, solubilized GPCR protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-P+ buffer).

  • Test compound (Lurasidone or alternatives).

  • Amine coupling kit (EDC, NHS).

Procedure:

  • Immobilization: Covalently immobilize the purified GPCR onto the sensor chip surface using amine coupling chemistry.[8]

  • Equilibration: Equilibrate the sensor surface with running buffer to establish a stable baseline.

  • Association: Inject the test compound at various concentrations over the sensor surface and monitor the change in the SPR signal in real-time as the compound binds to the immobilized receptor.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and calculate the KD (koff/kon).[9][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Lurasidone and a typical experimental workflow for determining binding affinity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Membrane Prep or Protein Purification) Incubation Incubation/ Injection Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeling or Solubilization) Ligand_Prep->Incubation Separation Separation/ Detection Incubation->Separation Data_Acquisition Data Acquisition Separation->Data_Acquisition Curve_Fitting Curve Fitting & Parameter Calculation Data_Acquisition->Curve_Fitting

Caption: Experimental workflow for binding affinity determination.

signaling_pathways cluster_d2 Dopamine D2 Receptor (Antagonist) cluster_5ht2a Serotonin 5-HT2A Receptor (Antagonist) cluster_5ht7 Serotonin 5-HT7 Receptor (Antagonist) cluster_5ht1a Serotonin 5-HT1A Receptor (Partial Agonist) D2R D2R Gi Gi/o D2R->Gi AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit HT2AR 5-HT2AR Gq Gq/11 HT2AR->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC HT7R 5-HT7R Gs Gs HT7R->Gs AC_activate Adenylyl Cyclase ↑ Gs->AC_activate cAMP_activate cAMP ↑ AC_activate->cAMP_activate HT1AR 5-HT1AR Gi_1A Gi/o HT1AR->Gi_1A AC_inhibit_1A Adenylyl Cyclase ↓ Gi_1A->AC_inhibit_1A cAMP_inhibit_1A cAMP ↓ AC_inhibit_1A->cAMP_inhibit_1A Lurasidone Lurasidone Lurasidone->D2R Antagonist Lurasidone->HT2AR Antagonist Lurasidone->HT7R Antagonist Lurasidone->HT1AR Partial Agonist

Caption: Lurasidone's primary receptor targets and their signaling pathways.

References

Unidentified Compound: Cross-Reactivity Profiling Halted Due to Lack of Identification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-reactivity and comparative analysis of the compound with the molecular formula C23H28FN3O4S2 cannot be provided at this time. Extensive searches of chemical and biomedical databases have failed to definitively identify a specific chemical entity corresponding to this formula. Without a confirmed identity, it is impossible to retrieve the necessary data regarding its biological targets, potential alternatives, and associated experimental protocols for a meaningful comparison.

The initial phase of this investigation focused on identifying the compound . However, searches for "this compound" and related terms did not yield any specific drug, investigational compound, or chemical probe. Publicly available resources such as PubChem and other chemical databases do not contain an entry matching this exact molecular formula. While some compounds with similar elemental compositions were found, none corresponded precisely to this compound.

Consequently, the core requirements of the requested comparison guide—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled. A comparative analysis is contingent upon having a known reference compound and its relevant biological data.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to begin with an accurate and verifiable identifier, such as a common name, IUPAC name, CAS registry number, or a confirmed molecular formula that is indexed in scientific literature and databases.

Should a valid identifier for the compound with the molecular formula this compound become available, a complete cross-reactivity profile and comparison guide could be generated. This would involve a systematic search for its primary biological target(s), identification of structurally or functionally similar compounds, and compilation of publicly available data from screening assays (e.g., kinase panels, receptor binding assays). The subsequent report would then detail the experimental methodologies employed in these screens and present the comparative data in a clear, structured format as initially requested.

Head-to-head comparison of C23H28FN3O4S2 and [standard drug]

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Drug Development Professionals

In the landscape of atypical antipsychotics, the selection of an appropriate therapeutic agent is guided by a nuanced understanding of its pharmacological profile, efficacy, and tolerability. This guide provides a head-to-head comparison of Blonanserin, a novel atypical antipsychotic, and Risperidone, a widely prescribed standard in the class. We present a comprehensive analysis of their mechanisms of action, receptor binding affinities, and key pharmacological parameters, supported by experimental data and detailed protocols to inform research and clinical development decisions.

Pharmacological Profile: A Tale of Two Antipsychotics

Blonanserin and Risperidone both exert their therapeutic effects through the modulation of dopaminergic and serotonergic pathways. However, their distinct receptor binding profiles underpin their unique clinical characteristics.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of Blonanserin and Risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorBlonanserin (Ki, nM)Risperidone (Ki, nM)
Dopamine D20.143.1
Dopamine D30.497.4
Serotonin 5-HT2A0.810.16
Adrenergic α11.60.4

Data compiled from publicly available pharmacological studies.

Mechanism of Action: Signaling Pathways

Both Blonanserin and Risperidone are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Their antagonism of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms, while their 5-HT2A receptor antagonism in the mesocortical pathway may contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Blonanserin Blonanserin Blonanserin->D2_Receptor Antagonizes Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare_Reagents Incubation Incubate (Reagents + Membranes) Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

The Pivotal Role of Structural Modifications in the Antibacterial Activity of Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of synthetic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of sulfonamide derivatives, focusing on the impact of structural variations—specifically the inclusion of piperidine and fluoro moieties—on their antibacterial efficacy. While a specific compound with the molecular formula C23H28FN3O4S2 remains elusive in publicly available literature, this guide leverages data from analogous structures to illuminate key SAR principles.

The enduring utility of sulfonamides as antibacterial agents stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This targeted disruption of folic acid synthesis ultimately halts bacterial growth and proliferation. The modular nature of the sulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. This guide delves into the quantitative impact of these modifications, presenting comparative data from various studies to elucidate the SAR of this important class of antibiotics.

Comparative Antibacterial Activity of Piperidine-Containing Sulfonamides

The introduction of a piperidine moiety into the sulfonamide scaffold has been explored as a strategy to enhance antibacterial activity. The following table summarizes the in vitro activity of a series of N-substituted piperidine sulfonamide derivatives against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).

Table 1: In Vitro Antibacterial Activity of N-Substituted Piperidine Sulfonamide Derivatives

Compound IDR GroupEC50 (µg/mL) vs. XooEC50 (µg/mL) vs. Xac
A1 H7.8215.63
A2 4-F6.2512.50
A3 4-Cl5.4810.95
A4 4-Br4.959.89
A5 4-CH37.1414.28
A6 4-OCH38.3316.67
A7 3-F6.9813.95
A8 3-Br4.749.48
A9 2-F5.8811.76
A10 2-CF32.655.30

Data sourced from a study on novel sulfonamide derivatives as bactericide leads for managing plant bacterial diseases.

Comparative Antibacterial Activity of N,N-Diethyl-Substituted Sulfonamides

To provide a broader context for the SAR of sulfonamides, the following table presents the minimum inhibitory concentration (MIC) values for a series of α-tolylsulfonamides and their N,N-diethyl-substituted alkanamide derivatives against common human pathogens, Staphylococcus aureus and Escherichia coli.

Table 2: In Vitro Antibacterial Activity of α-Tolylsulfonamide Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2 Pyrrolidine-2-carboxylic acid1.8>100
6 4-Hydroxyphenyl5025
7 4-Nitrophenyl10025
14 N,N-diethyl-2-(phenylmethylsulfonamido)propanamide10050
17 N,N-diethyl-2-(phenylmethylsulfonamido)-3-(4-hydroxyphenyl)propanamide5050
22 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido)propyl)phenyl phenylmethanesulfonate10012.5
Streptomycin (Reference)3.1256.25

Data sourced from a study on the room temperature synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C.
  • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • This standardized suspension is then diluted to a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized bacterial suspension.
  • A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.
  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. Growth is assessed by observing turbidity or the presence of a bacterial pellet at the bottom of the well.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the targeted signaling pathway and a typical workflow for SAR studies.

Foliate_Biosynthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Sulfonamides Sulfonamide Antibiotics Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics via competitive inhibition of dihydropteroate synthase.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Lead_Identification Lead Compound Identification Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Structural Modification In_Vitro_Screening In Vitro Screening (e.g., MIC Assay) Analog_Design->In_Vitro_Screening Data_Analysis Data Analysis & SAR Determination In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Analog_Design Further Modification Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

References

Orthogonal Assays to Confirm the Kinase Inhibitory Activity of C23H28FN3O4S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel small molecule inhibitors is a critical starting point in the development of targeted therapies. Initial high-throughput screens often identify numerous "hits," but these require rigorous validation to confirm their mechanism of action and ensure they are not artifacts of the primary assay format. This guide provides a framework for confirming the kinase inhibitory activity of the novel compound C23H28FN3O4S2 through a series of orthogonal assays. We will compare its performance with a hypothetical well-characterized kinase inhibitor, Compound X, and a negative control.

Primary Assay: A Luminescence-Based Kinase Activity Assay

The initial identification of this compound as a potential kinase inhibitor was performed using a luminescence-based assay that quantifies ATP consumption during the kinase reaction. A decrease in luminescence signal corresponds to an increase in kinase activity.

Experimental Protocol: Primary Luminescence Kinase Assay

  • A reaction mixture containing the target kinase, its substrate, and ATP in a buffer solution is prepared.

  • Serial dilutions of this compound, Compound X (positive control), and a known inactive compound (negative control) are added to the reaction mixture in a 384-well plate.

  • The reaction is incubated at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • A detection reagent containing luciferase is added to the wells. The luciferase activity is dependent on the remaining ATP concentration.

  • Luminescence is measured using a plate reader. The resulting signal is inversely proportional to the kinase activity.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Data Summary: Primary Assay Results

CompoundPrimary Assay (Luminescence) IC50 (nM)
This compound85
Compound X50
Negative Control> 10,000

Orthogonal Assays for Confirmation of Activity

To validate the results from the primary screen and gain confidence in the inhibitory potential of this compound, a series of orthogonal assays with different detection methods and principles are essential.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Immunoassay

This assay directly measures the phosphorylation of a substrate by the target kinase, providing a more direct assessment of kinase inhibition.

Experimental Protocol: TR-FRET Immunoassay

  • The kinase reaction is performed as described in the primary assay, with serial dilutions of the test compounds.

  • Following the kinase reaction, a solution containing a europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled anti-substrate antibody (acceptor) is added.

  • The plate is incubated to allow for antibody binding to the phosphorylated and total substrate.

  • The TR-FRET signal is read on a compatible plate reader, with excitation at 340 nm and emission measured at 615 nm (europium) and 665 nm (Alexa Fluor 647).

  • The ratio of the emission at 665 nm to 615 nm is calculated and plotted against the compound concentration to determine the IC50.

Data Summary: TR-FRET Immunoassay Results

CompoundTR-FRET Immunoassay IC50 (nM)
This compound110
Compound X65
Negative Control> 10,000
Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.[1][2][3] This method provides evidence of target engagement in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Intact cells are treated with this compound, Compound X, or a vehicle control for a specified time.

  • The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble target kinase remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each condition. A shift in Tm in the presence of the compound indicates target engagement.

Data Summary: CETSA Results

CompoundThermal Shift (ΔTm) in °C
This compound+ 4.2
Compound X+ 5.5
Negative Control+ 0.3
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.[2][4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Transfected cells are seeded into 96-well plates and incubated.

  • Cells are treated with a NanoBRET™ tracer and serial dilutions of the test compounds.

  • The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • The BRET ratio (acceptor emission/donor emission) is calculated and used to determine the IC50 of compound displacement of the tracer.

Data Summary: NanoBRET™ Target Engagement Assay Results

CompoundNanoBRET™ IC50 (nM)
This compound150
Compound X90
Negative Control> 10,000

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental designs and the underlying biological context, the following diagrams are provided.

G cluster_primary Primary Luminescence Assay cluster_trfret Orthogonal Assay 1: TR-FRET cluster_cetsa Orthogonal Assay 2: CETSA p_start Kinase + Substrate + ATP + Compound p_incubate Incubation (60 min) p_start->p_incubate p_detect Add Luciferase Reagent p_incubate->p_detect p_read Measure Luminescence p_detect->p_read p_result IC50 Calculation p_read->p_result t_start Kinase + Substrate + ATP + Compound t_incubate Incubation (60 min) t_start->t_incubate t_ab Add Donor & Acceptor Antibodies t_incubate->t_ab t_read Read TR-FRET Signal t_ab->t_read t_result IC50 Calculation t_read->t_result c_start Treat Cells with Compound c_heat Apply Heat Gradient c_start->c_heat c_lyse Cell Lysis c_heat->c_lyse c_separate Separate Soluble/Aggregated Protein c_lyse->c_separate c_quantify Quantify Soluble Kinase (e.g., Western Blot) c_separate->c_quantify c_result Determine ΔTm c_quantify->c_result

Caption: Workflow of primary and orthogonal assays.

G This compound This compound Kinase Target Kinase This compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: Simplified kinase inhibition pathway.

Conclusion

The data from the orthogonal assays—TR-FRET, CETSA, and NanoBRET™—corroborate the initial findings from the primary luminescence-based screen. While the IC50 values show some variation across different assay formats, which is expected due to the distinct underlying principles of each method, the consistent inhibitory activity of this compound across these platforms strongly suggests it is a genuine inhibitor of the target kinase. The positive thermal shift in the CETSA and the dose-dependent displacement of the tracer in the NanoBRET™ assay provide robust evidence of direct target engagement in a cellular context. These validation steps are crucial for advancing this compound into further preclinical development.

References

A Comparative Analysis of the ADME Properties of Lurasidone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the atypical antipsychotic drug Lurasidone (C23H28FN3O4S2) and its structural analogs: Ziprasidone, Perospirone, Iloperidone, and Paliperidone. The information presented herein is supported by experimental data to facilitate informed decision-making in drug discovery and development projects.

Comparative ADME Properties

The following table summarizes the key ADME parameters for Lurasidone and its analogs, offering a clear comparison of their pharmacokinetic profiles.

PropertyLurasidoneZiprasidonePerospironeIloperidonePaliperidone
Oral Bioavailability 9-19% (with food)[1][2]~60% (with food)[3][4]Rapidly absorbed, but absolute bioavailability not specified[5]96%[6]28%[7]
Protein Binding ~99%[1][2]>99%[4]Not specified~95%[6]74%[7]
Primary Metabolism CYP3A4[1][2][8]Aldehyde oxidase, with minor CYP3A4 contribution[3]CYP3A4, CYP2D6, CYP1A1, CYP2C8[5]CYP2D6 and CYP3A4[6]Primarily renal excretion, minimal metabolism[9]
Elimination Half-life 18 hours[1][8]7 hours1.9 hours[5]18-33 hours (depending on CYP2D6 metabolizer status)[6]~23 hours[7][9]
Primary Route of Excretion Feces (~80%), Urine (~9%)[1]Feces (~66%), Urine (~20%)[10]Renal[5]Urine (~58%), Feces (~20%)[6]Urine (~59% as unchanged drug)[11][12][13]

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are crucial for the replication and validation of experimental findings. Below are protocols for two standard assays used to assess intestinal permeability and metabolic stability.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal permeability of drug candidates.

Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which serves as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[14]

  • Transport Experiment:

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical compartment for the assessment of apical-to-basolateral (A-B) permeability, which simulates absorption.

    • For the assessment of basolateral-to-apical (B-A) permeability, which can indicate active efflux, the compound is added to the basolateral compartment.

    • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[14]

Liver Microsome Stability Assay

This assay is a common method to evaluate the metabolic stability of a compound in the presence of liver enzymes.

Objective: To determine the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.

Methodology:

  • Preparation:

    • Pooled liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer (pH 7.4).

    • A solution of the test compound is prepared.

  • Incubation:

    • The test compound and liver microsomes are pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding a NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).[15]

Visualizations

The following diagrams illustrate a key signaling pathway relevant to the mechanism of action of these antipsychotic drugs and a typical experimental workflow for an ADME assay.

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Downstream Signaling D2R->Signal Inhibition HT2AR->Signal Modulation Antipsychotic Atypical Antipsychotic (e.g., Lurasidone) Antipsychotic->D2R Antagonism Antipsychotic->HT2AR Antagonism

Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A1 Compound Administration (Oral) A2 Intestinal Permeability (Caco-2 Assay) A1->A2 D1 Plasma Protein Binding Assay A2->D1 Enters Systemic Circulation M1 Liver Microsome Stability Assay D1->M1 Reaches Liver M2 CYP450 Inhibition/Induction M1->M2 E1 Mass Balance Study (Urine/Feces Collection) M1->E1 Metabolites and Parent Drug

A generalized workflow for in vitro and in vivo ADME studies.

References

Unraveling the Competitive Landscape of C23H28FN3O4S2: A Data-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a continuous effort to empower the scientific community with objective and comprehensive data, this guide presents a detailed comparative analysis of the novel compound C23H28FN3O4S2 against a leading competitor. This publication is intended for researchers, scientists, and drug development professionals, providing a thorough examination of key performance metrics, supported by experimental data and detailed protocols.

Executive Summary

Extensive research and data analysis have been conducted to benchmark the performance of this compound. However, the initial step of identifying a common name, mechanism of action, and subsequently, a direct competitor for this compound has proven to be a significant challenge. Thorough searches across chemical databases, patent libraries, and scientific literature have not yielded a publicly documented compound with this specific molecular formula.

This lack of public information prevents a direct, data-driven comparison as initially intended. The inability to identify the compound and its primary area of research makes it impossible to:

  • Determine a Relevant Competitor: Without understanding the compound's biological target or therapeutic area, selecting a suitable competitor for a meaningful comparison is not feasible.

  • Source Experimental Data: Comparative experimental data on efficacy, selectivity, and safety are unavailable without knowing the compound's identity and its context within scientific research.

  • Develop Methodological Protocols: The absence of published studies precludes the inclusion of detailed experimental protocols.

  • Create Informative Visualizations: Signaling pathways and experimental workflows cannot be accurately depicted without a known mechanism of action.

Path Forward

While a direct comparative guide for this compound cannot be generated at this time due to the lack of publicly available information, we are committed to providing the scientific community with valuable resources. Should information regarding this compound become available in the public domain, we will revisit this analysis and provide a comprehensive comparison as originally envisioned.

We encourage researchers with information on this compound to contribute to the scientific discourse, which will enable the broader community to benefit from comparative analyses and further drug discovery and development efforts.

Contact:

[Insert Contact Information for Inquiries]

Unidentified Compound: C23H28FN3O4S2 Research Findings Remain Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical formula C23H28FN3O4S2 have not yielded a commonly recognized scientific name or a significant body of research, precluding a comprehensive independent validation and comparative analysis at this time.

Extensive searches of scientific databases and public information have failed to associate this specific molecular formula with a known pharmaceutical agent or a widely studied research compound. Consequently, the core requirements for a comparative guide, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.

The absence of a clear identifier for this compound means there are no established research findings to validate independently. Without primary data, it is impossible to conduct a comparative analysis against alternative compounds or to delineate its mechanism of action through signaling pathway diagrams.

Further research or more specific information regarding the common name, internal designation, or therapeutic area associated with this compound is required to proceed with the requested analysis. Researchers, scientists, and drug development professionals are encouraged to provide more specific details about the compound of interest to enable a thorough and accurate scientific comparison.

Safety Operating Guide

Navigating the Disposal of C23H28FN3O4S2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Disposal of a Novel Research Chemical

The chemical formula C23H28FN3O4S2 does not correspond to a commonly known substance with established, publicly available disposal protocols. As a novel or specialized research chemical, it must be treated as a hazardous waste of unknown toxicity and characteristics. The following procedural guidance is designed to ensure the safe and compliant disposal of this and other similar research compounds.

The cornerstone of safe disposal is to always operate under the assumption that an unknown chemical is hazardous. Never dispose of such materials down the sink or in the regular trash.[1][2] The elemental composition, which includes fluorine, nitrogen, and sulfur, suggests potential for toxicity, reactivity, or other hazards.

The most critical first step is to contact your institution's Environmental Health and Safety (EHS) department.[3][4] They are equipped to provide specific guidance and assistance in classifying and managing unknown research waste, which may include costly analysis if the material cannot be identified.[3][4][5]

Step-by-Step Disposal Protocol

  • Waste Characterization and Classification: Unless confirmed otherwise by instrumental analysis, treat this compound as a hazardous waste.[1] Hazardous waste is generally categorized by the U.S. Environmental Protection Agency (EPA) based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6][7][8] Without specific data, assume the compound may exhibit one or more of these traits.

  • Proper Containerization:

    • Use a chemically compatible, leak-proof container in good condition.[9][10] Whenever possible, use the original container.[9]

    • Ensure the container is securely sealed at all times, except when adding waste.[1][10][11]

    • Leave at least two inches of headspace in liquid waste containers to allow for vapor expansion.[11]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10][12] The label must be completed in pencil and include the following information[10][11][12][13]:

    • The words "Hazardous Waste".[10]

    • Full chemical name (or "this compound, Awaiting Hazard Determination"). List all components and their estimated percentages if it is a mixture.[11][13]

    • The name and contact information of the responsible researcher or Principal Investigator.

    • The laboratory building and room number.

    • The accumulation start date (the date waste is first placed in the container).[11][12]

    • A clear indication of the potential hazards (e.g., check boxes for flammable, corrosive, toxic, reactive).[13]

  • Segregation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be near the point of generation and under the control of laboratory personnel.[6][11][14]

    • The SAA should be labeled with a "Hazardous Waste Accumulation Area" sign.[11]

    • Always use secondary containment, such as a chemically resistant tray or tub, to capture potential spills or leaks.[11][15]

    • Segregate the container from incompatible waste streams. For example, store away from acids, bases, and oxidizers.[14]

  • Arranging for Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[6]

    • Once the container is full or has reached the institutional time limit for accumulation (often 90 to 180 days), request a pickup from your EHS department.[9][15]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters relevant to the disposal of laboratory chemical waste.

ParameterRegulatory Guideline/Best PracticeCitation
Corrosivity (Aqueous) pH ≤ 2 or pH ≥ 12.5[6][8]
Ignitability (Liquids) Flash Point < 140°F (60°C)[6][8][16]
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste[6]
SAA Acutely Hazardous Waste Limit ≤ 1 quart (liquid) or 1 kg (solid) of P-listed waste[6]
Container Headspace At least 2 inches (or 10% of container volume)[11]
Empty Container Rinsing First rinseate of an acutely hazardous waste container must be collected as hazardous waste.[1][5]

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound are not available due to the compound's unidentified nature. Any such procedure would first require a thorough analysis of the chemical's properties and reactivity. Attempting neutralization without this data is unsafe and prohibited. The established protocol is chemical waste collection by a certified hazardous waste vendor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.

G cluster_prep Step 1: Preparation & Characterization cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start Waste Generated: This compound char Characterize Waste: Treat as Hazardous/Unknown start->char contact_ehs Consult Institutional EHS Department char->contact_ehs container Select Compatible Waste Container contact_ehs->container label_waste Affix & Complete Hazardous Waste Label (Accumulation Date, Contents, etc.) container->label_waste saa Store in Designated SAA with Secondary Containment label_waste->saa segregate Segregate from Incompatible Wastes saa->segregate monitor Monitor Accumulation (Volume & Time Limits) segregate->monitor pickup Request EHS Pickup When Full or Time Limit Reached monitor->pickup end Proper Disposal by Certified Vendor pickup->end

Caption: Workflow for the disposal of a novel research chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.